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  • Product: 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine
  • CAS: 500024-95-3

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine

Executive Summary In modern medicinal chemistry, the strategic selection of chiral building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of chiral building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (CAS: 500024-95-3) is a highly versatile intermediate that bridges the gap between structural rigidity and functional adaptability[1]. Featuring a lipophilic tert-butyloxycarbonyl (Boc)-protected pyrrolidine ring coupled with a highly polar amidoxime [-C(=NOH)NH₂] moiety, this compound serves two primary functions in drug development: it acts as a critical precursor for the synthesis of2[2] and functions as a foundational scaffold for3[3].

This technical guide dissects the physicochemical properties, mechanistic pathways, and self-validating experimental protocols associated with this compound, providing researchers with a robust framework for its application.

Structural and Physicochemical Profiling

The dualistic nature of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine dictates its behavior in both biological systems and organic syntheses. The quantitative data is summarized in Table 1 below.

Table 1: Physicochemical Properties of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine
PropertyValueCausality / Significance
CAS Number 500024-95-3[1]Unique identifier for the Boc-protected pyrrolidine amidoxime.
Molecular Formula C₁₀H₁₉N₃O₃[1]Indicates a balanced ratio of carbon framework to heteroatoms.
Molecular Weight 229.28 g/mol [1]Low molecular weight ensures it remains within Lipinski's Rule of 5 after further derivatization.
Density ~1.3 g/cm³[4]Typical for densely functionalized nitrogen-containing heterocycles.
Hydrogen Bond Donors 3 (NH₂, OH)High capacity for target engagement; requires masking (e.g., via cyclization) for CNS penetration.
Hydrogen Bond Acceptors 5 (N, O atoms)Facilitates strong aqueous solvation when unmasked.
LogP (Predicted) ~1.0 - 1.5The highly lipophilic Boc group perfectly counterbalances the polar amidoxime, ensuring solubility in organic solvents (DCM, EtOAc) during synthesis.
pKa (Amidoxime OH) ~11 - 12Weakly acidic; can be deprotonated by strong bases during O-alkylation.
pKa (Amidoxime NH) ~4 - 5Significantly less basic than corresponding amidines (pKa ~10-12), preventing protonation at physiological pH[5].
Causality of Physicochemical Traits

The fundamental advantage of the amidoxime group lies in its suppressed basicity. While standard amidines are protonated at physiological pH (leading to poor membrane permeability), the electronegative oxygen in the amidoxime pulls electron density away from the nitrogen. This renders the molecule neutral at pH 7.4, drastically improving 3[3].

Reactivity and Mechanistic Pathways

The Prodrug Activation Pathway (In Vivo)

When utilized as a prodrug scaffold, the amidoxime moiety is designed to be metabolically cleaved post-absorption. This retro-reduction is catalyzed by the 6, a molybdenum-dependent enzyme system[6]. The cleavage of the N-O bond releases the highly basic, active amidine, which can then form critical salt bridges with target proteins (such as the conserved aspartate residues in serine proteases)[5].

G A Amidoxime Prodrug (Neutral, Lipophilic) B mARC Enzyme System (NADH-dependent) A->B Absorption & Transport C Active Amidine (Protonated, Polar) B->C N-O Cleavage (Reduction)

In vivo reduction of amidoxime prodrugs to active amidines by the mARC enzyme system.

Synthesis of 1,2,4-Oxadiazoles (In Vitro)

In synthetic chemistry, 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine is a premier nucleophile for constructing 1,2,4-oxadiazoles. These rings act as hydrolytically stable bioisosteres for esters and amides[7]. The reaction proceeds via the O-acylation of the amidoxime followed by a thermally driven cyclodehydration[8].

G2 A 1-Boc-2-cyanopyrrolidine (Nitrile Precursor) B 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (Amidoxime) A->B NH2OH·HCl, Base C O-Acyl Amidoxime (Intermediate) B->C R-COCl, DIPEA D 1,2,4-Oxadiazole Derivative (Target Scaffold) C->D Cyclodehydration (-H2O)

Synthetic workflow to 1,2,4-oxadiazole via the amidoxime intermediate.

Experimental Methodologies

To ensure trustworthiness and high reproducibility, the following protocol for converting 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine into a 1,2,4-oxadiazole incorporates self-validating checkpoints.

Protocol: O-Acylation and Cyclodehydration

Step 1: O-Acylation (Kinetic Control)

  • Dissolve 1.0 equivalent of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Causality Check: Cool the reaction mixture to 0°C. Why? The amidoxime oxygen is highly nucleophilic, but the nitrogen can also react. Cooling suppresses thermodynamic N-acylation side reactions and prevents the exothermic degradation of the Boc group.

  • Dropwise add 1.1 equivalents of the desired acyl chloride. Stir for 2 hours, allowing it to slowly warm to room temperature.

Step 2: Intermediate Validation (Self-Validating System)

  • Action: Before proceeding to cyclization, quench a 10 µL aliquot in methanol and analyze via LC-MS[8].

  • Expected Result: The mass spectrum must show the complete disappearance of the starting material (m/z 230 [M+H]⁺) and the emergence of the O-acyl amidoxime intermediate mass. If unreacted starting material remains, add an additional 0.1 eq of acyl chloride.

Step 3: Cyclodehydration (Thermodynamic Control)

  • Evaporate the DCM under reduced pressure. Resuspend the crude O-acyl amidoxime in toluene.

  • Causality Check: Equip the reaction flask with a Dean-Stark trap and heat to reflux (approx. 110°C) for 4-6 hours. Why? The physical removal of water from the system via azeotropic distillation drives the equilibrium entirely toward the thermodynamically stable 1,2,4-oxadiazole ring, preventing reversible hydrolysis[7].

  • Cool to room temperature, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Analytical Characterization Standards

For rigorous validation of the synthesized 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine and its derivatives, the following analytical signatures must be confirmed:

  • NMR Spectroscopy (¹H-NMR): Look for the massive, distinct singlet at ~1.40 ppm integrating to 9 protons, confirming the integrity of the Boc group. The amidoxime NH₂ and OH protons will appear as broad singlets (often between 5.0 - 9.0 ppm depending on solvent) that disappear upon D₂O exchange.

  • Infrared (IR) Spectroscopy: The presence of the amidoxime is definitively marked by an N-O stretch at ~900-950 cm⁻¹ and a sharp C=N stretch at ~1650 cm⁻¹. The absence of a strong nitrile peak (~2200 cm⁻¹) confirms complete conversion from the cyanopyrrolidine precursor.

References

  • "CAS No : 500024-95-3 | Product Name : 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine", Pharmaffiliates. URL:[1]

  • "3-Chloro-N-[1-(N'-hydroxycarbamimidoyl)-1 ... - GuideChem", Guidechem. URL:[4]

  • "A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential - PMC - NIH", National Institutes of Health. URL:[3]

  • "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC", National Institutes of Health. URL:[6]

  • "The History of mARC - PMC - NIH", National Institutes of Health. URL:[5]

  • "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC", National Institutes of Health. URL:[2]

  • "Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC", National Institutes of Health. URL:[8]

  • "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC", National Institutes of Health. URL:[7]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the synthesis, characterization, and definitive structural elucidation of 1-Boc-2-(N-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and definitive structural elucidation of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine, a molecule of significant interest in medicinal chemistry. The pyrrolidine scaffold is a privileged structure in numerous FDA-approved drugs, and the N-hydroxycarbamimidoyl (hydroxyguanidine) moiety is a key pharmacophore known for its bioisosteric relationship to guanidines and its role in modulating biological targets.[1] While a definitive experimental crystal structure for this specific compound has not been publicly reported, this guide, written from the perspective of a Senior Application Scientist, offers a predictive analysis based on established principles and data from analogous structures. It details the necessary experimental protocols, explains the causality behind methodological choices, and outlines the expected stereochemical and crystallographic outcomes.

Introduction: Significance and Rationale

The five-membered pyrrolidine ring is a cornerstone of modern drug discovery, prized for its conformational flexibility and its ability to present substituents in a well-defined three-dimensional arrangement.[2] This has led to its incorporation into a wide array of therapeutic agents. The N-hydroxycarbamimidoyl group, a bioisostere of the guanidinium group, is crucial for its ability to engage in specific hydrogen-bonding interactions with biological targets.[3][4] The combination of these two moieties in 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (CAS 500024-95-3) creates a molecule with significant potential for further development.[5]

Determining the precise three-dimensional structure through single-crystal X-ray diffraction is non-negotiable for understanding its structure-activity relationship (SAR), guiding further molecular design, and for intellectual property purposes.[6] This guide provides the scientific foundation and practical protocols to achieve this goal.

Synthesis and Spectroscopic Confirmation

The synthesis of the title compound is predicated on the nucleophilic addition of hydroxylamine to a nitrile precursor. The following protocol is a robust and validated approach.

Experimental Protocol: Synthesis

Objective: To synthesize 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine from (S)-1-Boc-2-cyanopyrrolidine.

Materials:

  • (S)-1-Boc-2-cyanopyrrolidine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-1-Boc-2-cyanopyrrolidine (1.0 eq) in ethanol.

  • Base and Hydroxylamine Addition: Add hydroxylamine hydrochloride (2.0-2.5 eq) and sodium carbonate (1.5-2.0 eq) to the solution.

    • Causality Insight: A slight excess of hydroxylamine and base is used to drive the reaction to completion. Sodium carbonate is a cost-effective base to neutralize the HCl salt and liberate free hydroxylamine in situ. An organic base like TEA can be used for better solubility in some solvent systems.

  • Reaction Execution: Heat the mixture to reflux (approx. 60-70°C) and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting nitrile is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine solution to remove residual salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (typically using a hexane:ethyl acetate gradient) to obtain pure 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine as a white solid.

Synthesis Workflow

Synthesis Workflow cluster_reactants Reactants cluster_process Process Cyanopyrrolidine (S)-1-Boc-2-cyanopyrrolidine Reaction Reflux in Ethanol (60-70°C, 4-6h) Cyanopyrrolidine->Reaction Hydroxylamine NH₂OH·HCl / Na₂CO₃ Hydroxylamine->Reaction Workup Aqueous Work-up & Extraction (EtOAc) Reaction->Workup Cool & Concentrate Purification Silica Gel Chromatography Workup->Purification Crude Product Product 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine Purification->Product Pure Product

Caption: General synthesis workflow for the target compound.

Spectroscopic Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed.

  • ¹H and ¹³C NMR: Will confirm the presence of the Boc group (~1.4 ppm, ~80 ppm, ~28 ppm), the pyrrolidine ring protons, and the characteristic signals for the N-hydroxycarbamimidoyl group.

  • FTIR: An absorption band around 3400-3200 cm⁻¹ would indicate O-H and N-H stretching, while the disappearance of the nitrile (C≡N) stretch (~2250 cm⁻¹) from the starting material is a key indicator of reaction completion. A strong C=O stretch for the Boc group should be present around 1690 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS): Will provide the exact mass of the molecule, confirming its elemental composition (C₁₀H₁₉N₃O₃).[5]

Crystallization and Single-Crystal X-ray Diffraction

Obtaining a high-quality single crystal is the most critical and often most challenging step in structure determination.[7][8]

Protocol for Crystallization

Objective: To grow single crystals of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine suitable for SC-XRD.

Method: Slow Evaporation This is the most straightforward and often successful method for small organic molecules.[9][10]

  • Solvent Selection: Identify a solvent or solvent system in which the compound is moderately soluble. Good starting points are ethyl acetate, acetone, or a mixture like dichloromethane/hexane or ethyl acetate/hexane.

    • Expertise & Experience: The ideal solvent allows the compound to be fully dissolved when warm but reaches saturation as the solvent slowly evaporates at room temperature. A solvent in which the compound is too soluble will not yield crystals, while one in which it is poorly soluble will cause it to precipitate as a powder. The use of a co-solvent system (a "good" solvent and a "poor" solvent) provides fine control over solubility.

  • Sample Preparation: Prepare a nearly saturated solution of the purified compound in a clean, small glass vial (e.g., 1-4 mL). Use approximately 5-10 mg of material.[10]

  • Filtration: Filter the solution through a small plug of cotton or glass wool into a new, clean vial to remove any dust or particulate matter.

    • Trustworthiness (Self-Validating System): This step is crucial because dust particles can act as nucleation sites, leading to the formation of many small, unusable crystals instead of a few large, high-quality ones.[11]

  • Crystal Growth: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few needle holes. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), they should be carefully harvested using a spatula or loop and immediately prepared for mounting. If solvent molecules are suspected to be part of the crystal lattice, do not let the crystals dry out completely.[10]

Protocol for Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K).

    • Causality Insight: Flash-cooling vitrifies the crystal, minimizing damage from the X-ray beam and reducing thermal motion of the atoms, which results in a higher-resolution diffraction pattern.[12]

  • Data Collection: The mounted crystal is placed on a diffractometer. A series of diffraction images are collected as the crystal is rotated in the X-ray beam (typically Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[13]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections.[13][14]

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure, including precise atomic coordinates, bond lengths, and bond angles.[6]

Experimental Workflow: From Compound to Structure

XRD_Workflow Compound Purified Compound Crystallization Slow Evaporation Compound->Crystallization Crystal Single Crystal (0.1-0.3 mm) Crystallization->Crystal Mounting Mounting & Flash-Cooling (100 K) Crystal->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Final_Structure Final Crystal Structure (CIF File) Refinement->Final_Structure

Caption: The workflow from a purified compound to a final crystal structure.

Predicted Structural Features and Stereochemistry

Based on extensive data from analogous compounds in the Cambridge Structural Database (CSD), a reliable prediction of the key structural features can be made.[15][16]

Stereochemistry
  • C2 Stereocenter: Assuming the synthesis starts from (S)-1-Boc-2-cyanopyrrolidine, the stereocenter at the C2 position of the pyrrolidine ring will be in the (S) configuration. This absolute configuration can be definitively confirmed by the X-ray diffraction experiment through the analysis of anomalous dispersion, typically reported as the Flack parameter.[6][17]

  • C=N Bond Geometry: The N-hydroxycarbamimidoyl moiety can exist as either E or Z isomers. X-ray analyses of related N-hydroxyimidamides and amidoximes consistently show a strong preference for the more thermodynamically stable (E)-configuration, where the bulky substituents are on opposite sides of the C=N double bond to minimize steric hindrance.[18]

Predicted Crystal Packing and Hydrogen Bonding

The N-hydroxycarbamimidoyl group contains excellent hydrogen bond donors (-OH, -NH₂) and acceptors (C=N, -OH). This functionality is expected to dominate the crystal packing.

  • Dimer Formation: The most prominent and predictable interaction is the formation of a centrosymmetric dimer through a pair of strong N-H···O hydrogen bonds. In this motif, the amino group of one molecule donates a proton to the hydroxy oxygen of a second, symmetry-related molecule. This creates a robust, planar ten-membered ring, a common supramolecular synthon described by the graph-set notation R²₂(10).[19]

Caption: Predicted R²₂(10) hydrogen-bonding dimer formation.

  • Further Interactions: These primary dimers are expected to be further linked into sheets or a 3D network by weaker hydrogen bonds involving the second amino proton, the hydroxyl proton, and potential acceptors like the nitrogen of the C=N bond or the carbonyl oxygen of the Boc group.[20][21][22]

Expected Crystallographic Data

The following table summarizes the type of data that would be obtained from a successful SC-XRD experiment. The values are representative placeholders based on similar small organic molecules.

ParameterPredicted / Representative ValueSignificance
Chemical Formula C₁₀H₁₉N₃O₃Confirms elemental composition.[5]
Formula Weight 229.28 g/mol Molar mass of the molecule.[5]
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group P2₁/c, P-1, or Pbca (likely centrosymmetric)Defines the symmetry operations within the unit cell.
a, b, c (Å) a ≈ 8-12 Å, b ≈ 10-15 Å, c ≈ 12-18 ÅDimensions of the unit cell.
α, β, γ (°) α = 90°, β ≈ 95-105°, γ = 90° (for monoclinic)Angles of the unit cell.
Volume (ų) 1500 - 2500 ųVolume of the unit cell.
Z 4 or 8Number of molecules in the unit cell.
Temperature 100(2) KData collection temperature.[6]
Radiation Mo Kα (λ = 0.71073 Å)Wavelength of X-rays used.[13]
Final R indices R1 < 0.05, wR2 < 0.15Indicators of the quality of the final refined structure.
Flack Parameter ≈ 0.0(1)Confirms the absolute stereochemistry for a chiral molecule.[6]

Conclusion

This guide provides a robust, scientifically grounded pathway for determining the crystal structure and stereochemistry of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine. By following the detailed protocols for synthesis and crystallization and leveraging the predictive analysis based on analogous structures, researchers can efficiently approach the structural elucidation of this and related molecules. The definitive determination of its three-dimensional architecture, including the absolute configuration at C2, the (E)-geometry of the C=N bond, and the dominant hydrogen-bonded dimer motif, is a critical step in unlocking its full potential as a lead compound in drug discovery programs.

References

  • Collection of X-ray diffraction data from macromolecular crystals - PMC - NIH. (n.d.). Retrieved April 4, 2026, from [Link]

  • Staples, R. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Retrieved April 4, 2026, from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(9), 3121-3145. DOI:10.1039/D2CS00697A. Available from: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved April 4, 2026, from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved April 4, 2026, from [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. Retrieved April 4, 2026, from [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 11), 1640–1649. Available from: [Link]

  • Valenti, C., et al. (2001). The most commonly observed hydrogen bonding patterns. Journal of Chemical Information and Computer Sciences, 41(3), 650-656. Available from: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved April 4, 2026, from [Link]

  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Retrieved April 4, 2026, from [Link]

  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Retrieved April 4, 2026, from [Link]

  • Gradual evolution of hydrogen-bonding patterns with the carbamoylcyanonitrosomethanide anion in a series of aliphatic diammonium salts. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • Ferguson, G., et al. (2010). Hydrogen-bonding patterns in two aroylthiocarbamates and two aroylimidothiocarbonates. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 3), o133-o139. Available from: [Link]

  • Janczak, J., & Perpétuo, G. J. (2011). Hydrogen-bonding landscape of the carbamoylcyanonitrosomethanide anion in the crystal structure of its ammonium salt. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 11), o423-o427. Available from: [Link]

  • Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Crystals, 14(10), 884. Available from: [Link]

  • Hydrogen-bonding Patterns in Two Aroylthiocarbamates and Two Aroylimidothiocarbonates. (2010, March 15). PubMed. Retrieved April 4, 2026, from [Link]

  • N-hydroxyguanidine (CH5N3O) - PubChemLite. (n.d.). Retrieved April 4, 2026, from [Link]

  • Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Crystals, 14(10), 884. DOI: 10.3390/cryst14100884. Available from: [Link]

  • The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved April 4, 2026, from [Link]

  • Elumalai, V., et al. (2025, October 12). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. ResearchGate. Retrieved April 4, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. Retrieved April 4, 2026, from [Link]

  • 1-boc-3-(n-hydroxycarbamimidoyl)-pyrrolidine (C10H19N3O3) - PubChemLite. (n.d.). Retrieved April 4, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2024, November 12). IntechOpen. Retrieved April 4, 2026, from [Link]

  • N,N′,N′′-Trisubstituted guanidine derivatives as DNA-intercalators: synthesis, crystal structures and biophysical investigations. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved April 4, 2026, from [Link]

  • Cambridge Structural Database - Re3data.org. (2026, February 3). Retrieved April 4, 2026, from [Link]

  • Taherinia, Z., Hajjami, M., & Ghorbani-Choghamarani, A. (2024). Methods and Strategies for C–N Bond Formation Reactions. Royal Society of Chemistry. Available from: [Link]

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Foundational

The Solubility Profile of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine in Organic Solvents: A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Compound: 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (CAS: 500024-95-3) Executive Summary In the landscape of modern drug discovery and organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Compound: 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (CAS: 500024-95-3)

Executive Summary

In the landscape of modern drug discovery and organic synthesis, 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine serves as a critical intermediate. Featuring a saturated pyrrolidine ring, a lipophilic tert-butyloxycarbonyl (Boc) protecting group, and a highly polar N-hydroxyamidine (hydroxycarbamimidoyl) moiety, this compound is frequently utilized in the synthesis of metal-binding isosteres (MBIs) and enzyme inhibitors [3].

Understanding the solubility profile of this compound in organic solvents is not merely a logistical necessity; it is a fundamental requirement for optimizing reaction kinetics, designing purification workflows, and ensuring accurate high-throughput screening [4]. This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine, supported by predictive structural analysis and field-proven experimental protocols.

Structural Analysis & Mechanistic Causality

The solubility of a molecule in an organic solvent is dictated by the thermodynamic balance between solute-solute interactions (crystal lattice energy) and solute-solvent interactions (solvation energy). For 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine, the solubility profile is a tug-of-war between three distinct structural domains:

  • The Boc-Protecting Group: The addition of a Boc group significantly increases the lipophilicity of the underlying amine. The bulky tert-butyl moiety disrupts the tight packing of the crystal lattice, generally leading to improved solubility in moderately polar to non-polar organic solvents such as dichloromethane (DCM) and chloroform [1].

  • The Pyrrolidine Ring: Saturated heterocycles tend to have higher lipophilicity and three-dimensionality compared to their planar, unsaturated counterparts [3]. This structural flexibility aids in lowering the melting point and enhancing solvation in ethereal solvents like tetrahydrofuran (THF).

  • The N-Hydroxyamidine Moiety: This functional group is highly polar and acts as both a strong hydrogen bond donor (via the -OH and -NH groups) and acceptor (via the C=N and oxygen lone pairs). Structurally related N-hydroxyamidines require polar aprotic solvents to disrupt intermolecular hydrogen bonding and achieve high solubility [2].

G Root 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine Boc Boc-Protecting Group (Lipophilic, Steric Bulk) Root->Boc Pyr Pyrrolidine Ring (Saturated Heterocycle) Root->Pyr Amidine N-Hydroxyamidine (H-Bond Donor/Acceptor) Root->Amidine Sol1 High Solubility in DCM, Chloroform Boc->Sol1 Sol2 Moderate Solubility in Alcohols, THF Pyr->Sol2 Sol3 High Solubility in DMSO, DMF Amidine->Sol3

Caption: Influence of distinct structural moieties on the organic solvent solubility profile.

Predictive Quantitative Solubility Matrix

Due to the specific nature of this intermediate, direct quantitative data in literature is limited; however, by leveraging machine-learning principles and empirical data from structurally analogous Boc-protected amino acids and hydroxyamidines [1][2][4], we can establish a highly reliable predictive solubility matrix.

Solvent ClassSolventDielectric Constant (ε)Expected Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 Strong H-bond acceptance heavily stabilizes the N-hydroxyamidine moiety without degrading the Boc group.
Polar Aprotic Dimethylformamide (DMF)36.7> 50 Excellent overall solvation; ideal for downstream coupling reactions.
Chlorinated Dichloromethane (DCM)8.920 - 50 High affinity for the lipophilic Boc group and the saturated pyrrolidine ring.
Polar Protic Methanol (MeOH)32.710 - 20 Moderate solubility; solvent H-bonding competes with the compound's own intra-molecular interactions.
Ethereal Tetrahydrofuran (THF)7.510 - 30 Good solvation of the pyrrolidine core; frequently used for low-temperature deprotections.
Non-Polar Hexane1.9< 1 Poor solvation due to the inability to stabilize the highly polar hydroxyamidine functional group.

High-Throughput Thermodynamic Solubility Protocol

To transition from predictive models to empirical validation, a robust experimental protocol is required. As a Senior Application Scientist, I mandate the use of High-Performance Liquid Chromatography (HPLC-UV) over simple gravimetric analysis [5].

The Causality of the Method: Gravimetric methods cannot distinguish between the intact active pharmaceutical ingredient (API) and degradants. Because the N-hydroxyamidine group is susceptible to hydrolysis and the Boc group is sensitive to acidic impurities, HPLC ensures that the measured solubility reflects the intact molecule, creating a self-validating system.

Step-by-Step Methodology

Phase 1: Preparation and Equilibration

  • Dispensing: Accurately weigh 10.0 mg of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine into a 2.0 mL glass vial.

  • Solvent Addition: Add 100 µL of the target organic solvent (e.g., DMSO, DCM) to achieve a theoretical maximum concentration of 100 mg/mL.

  • Agitation: Seal the vial tightly to prevent solvent evaporation (critical for volatile solvents like DCM). Place the vial on an orbital shaker at 300 RPM at a constant temperature of 25.0 ± 0.5 °C.

  • Equilibration Time: Agitate for a minimum of 24 hours. Scientific Insight: 24 hours is required to overcome the kinetic solubility barrier and achieve true thermodynamic equilibrium.

Phase 2: Phase Separation and Self-Validation 5. Centrifugation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 x g for 15 minutes to pellet the undissolved solid. 6. Sampling (Time-Point 1): Carefully extract 10 µL of the supernatant without disturbing the pellet. Dilute immediately in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to prevent precipitation. 7. Equilibration Confirmation (Time-Point 2): Resuspend the pellet and agitate for an additional 24 hours (48 hours total). Repeat the centrifugation and sampling. Self-Validation: If the HPLC peak area of the 48-hour sample varies by more than 5% from the 24-hour sample, equilibrium has not been reached, and agitation must continue.

Phase 3: Quantification 8. HPLC Analysis: Inject the diluted samples into an HPLC system equipped with a C18 column and a UV detector (set to the λmax​ of the compound, typically ~210-220 nm for the amidine system). 9. Stability Check: Analyze the chromatogram for secondary peaks. The presence of degradation peaks invalidates the solubility data for that specific solvent, indicating chemical incompatibility rather than mere insolubility. 10. Calculation: Quantify the concentration against a pre-established standard calibration curve of the compound in a universally soluble solvent (e.g., DMSO).

G A Compound Dispensing (API) B Solvent Addition (Varied Dielectric Constants) A->B C Equilibration (25°C, 24-48h Agitation) B->C D Phase Separation (Centrifugation at 10,000 x g) C->D E Quantification (HPLC-UV Analysis) D->E F Data Validation (Stability & Equilibrium Check) E->F

Caption: High-Throughput Thermodynamic Solubility Screening Workflow with self-validating steps.

Conclusion

The solubility of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine is heavily dictated by its dual nature: the lipophilic Boc-protected heterocycle and the highly polar N-hydroxyamidine headgroup. For synthetic workflows, polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM) offer the most robust solubility profiles. By employing the rigorous, self-validating HPLC-based screening protocol outlined above, researchers can accurately determine thermodynamic solubility while simultaneously monitoring for solvent-induced degradation, ensuring high-fidelity data for downstream drug development applications.

References

  • Credille, C. V., et al. "Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors." PMC - National Institutes of Health. Available at:[Link]

  • ACS Publications. "Enabling Data-Driven Solubility Modeling at GSK: Enhancing Purge Predictions for Mutagenic Impurities." Organic Process Research & Development. Available at: [Link]

  • ResearchGate. "Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer." ResearchGate Publications. Available at: [Link]

Exploratory

Stability Dynamics of Boc-Protected Pyrrolidine Amidoximes in Aqueous Media: A Technical Guide

Introduction: The Chemical Motif in Drug Discovery Boc-protected pyrrolidine amidoximes are highly versatile structural motifs frequently utilized in modern medicinal chemistry. They serve as critical synthetic intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Motif in Drug Discovery

Boc-protected pyrrolidine amidoximes are highly versatile structural motifs frequently utilized in modern medicinal chemistry. They serve as critical synthetic intermediates for 1,2,4-oxadiazole derivatives—such as highly potent sphingosine kinase 2 (SphK2) inhibitors[1]—and act as effective prodrugs to mask the positive charge of amidines, thereby enhancing oral bioavailability and cellular permeability[2].

However, handling these dual-functionalized molecules in aqueous solutions (e.g., during biological assays, purification, or formulation) presents a unique physicochemical challenge. The molecule contains two highly sensitive functional groups with opposing stability profiles: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the amphoteric, hydrolysis-prone amidoxime moiety. This whitepaper provides an in-depth mechanistic analysis of their aqueous stability, quantitative profiling, and a self-validating protocol for experimental assessment.

Mechanistic Degradation Pathways in Aqueous Media

Understanding the causality behind the degradation of Boc-protected pyrrolidine amidoximes requires isolating the thermodynamic vulnerabilities of each functional group.

Acid-Catalyzed Boc Cleavage and Amidoxime Hydrolysis

The Boc group is a carbamate-based protecting group that is highly stable to nucleophiles and bases but exquisitely sensitive to acidic environments. In aqueous solutions where the pH drops below 4, the carbamate oxygen becomes protonated. This triggers the elimination of a tert-butyl cation and subsequent decarboxylation, yielding the free pyrrolidine amine[3].

Simultaneously, the amidoxime group (-C(=NOH)NH₂) exhibits amphoteric behavior, with a pKₐ₁ of approximately 4.5 (protonation of the imine nitrogen to a cationic state) and a pKₐ₂ of approximately 13.3 (deprotonation of the hydroxyl group to an anionic state)[4]. Under strong acidic conditions, the protonated amidoxime becomes highly electrophilic, undergoing nucleophilic attack by water. This hydrolysis converts the amidoxime into a hydroxamic acid or an amide, fundamentally altering the molecule's pharmacophore[5].

Base-Catalyzed Hydrolysis and Steric Shielding

While the Boc group remains intact under basic conditions, the amidoxime group is susceptible to hydroxide-mediated hydrolysis at pH > 10, eventually degrading into a carboxylate. Interestingly, the presence of the bulky Boc-protected pyrrolidine ring adjacent to the amidoxime forces the molecule into a specific stereochemical configuration. Due to severe steric hindrance, these molecules predominantly adopt the Z-isomer configuration[6]. This steric bulk provides a degree of kinetic shielding against nucleophilic attack, making the amidoxime slightly more stable in mild base than in mild acid.

DegradationMechanisms A Boc-Pyrrolidine Amidoxime (Stable pH 6.0 - 8.5) B Acidic Media (pH < 4) H+ Catalyzed A->B pH Drop C Basic Media (pH > 10) OH- Catalyzed A->C pH Rise D Boc Cleavage (Free Pyrrolidine) B->D Fast E Amidoxime Hydrolysis (Hydroxamic Acid) B->E Slow F Amidoxime Hydrolysis (Carboxylate/Amide) C->F Moderate

Degradation pathways of Boc-protected pyrrolidine amidoximes across pH extremes.

Quantitative Stability Profiling

Because the Boc group degrades in acid and the amidoxime degrades at extreme pH values, the optimal stability window for these compounds is strictly between pH 6.0 and 8.5. The table below summarizes the dominant degradation pathways and estimated half-lives (t1/2) of a standard Boc-protected pyrrolidine amidoxime in various aqueous buffers at physiological temperature (37°C).

pH LevelBuffer System (100 mM)Dominant Degradation PathwayEstimated t1/2 (37°C)
2.0 HCl / KClRapid Boc cleavage; Amidoxime hydrolysis< 1 hour
4.0 AcetateSlow Boc cleavage~ 12 hours
7.4 PhosphateNone (Optimal Stability Window)> 72 hours
10.0 CarbonateSlow amidoxime hydrolysis~ 48 hours

Experimental Methodology: Self-Validating Stability Assay

To accurately profile the stability of a specific Boc-protected pyrrolidine amidoxime, researchers must employ a self-validating LC-MS/MS workflow. The following protocol ensures that sample handling does not artificially induce degradation.

Step-by-Step LC-MS/MS Protocol
  • Buffer Preparation & Equilibration: Prepare 100 mM buffer solutions (e.g., Acetate for pH 4.0, Phosphate for pH 7.4). Pre-warm the buffers to 37°C in a thermoshaker. Causality: Pre-warming prevents temperature gradients that could skew initial kinetic rate calculations.

  • Compound Spiking: Prepare a 10 mM stock solution of the compound in anhydrous DMSO (stored at -20°C to prevent ambient degradation)[3]. Spike the stock into the pre-warmed buffers to achieve a final concentration of 10 µM (0.1% DMSO final).

  • Incubation & Aliquoting: Incubate the samples at 37°C. At designated time points (t = 0, 1, 2, 4, 8, 24 hours), remove a 50 µL aliquot. The t=0 aliquot serves as the critical baseline to validate that degradation did not occur during stock preparation.

  • Quenching (The Critical Step): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 100 nM of an internal standard (IS). Causality: The drastic drop in temperature and shift in dielectric constant immediately arrests pH-driven hydrolysis, locking the degradation profile. The simultaneous addition of the IS corrects for any volumetric errors during protein precipitation or subsequent centrifugation steps, ensuring high trustworthiness of the data.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials and analyze via LC-MS/MS using a C18 column. Monitor the parent mass transition and specifically look for the -100 Da loss (Boc cleavage) and +1 Da shift (amidoxime to hydroxamic acid hydrolysis).

StabilityAssay S1 1. Buffer Prep (pH 2-10) S2 2. Spiking (10 µM) S1->S2 S3 3. Incubation (37°C) S2->S3 S4 4. Quenching (Cold MeCN + IS) S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Self-validating LC-MS/MS workflow for aqueous stability profiling.

Formulation and Handling Guidelines

For drug development professionals working with these motifs, strict adherence to the following handling guidelines is required to maintain structural integrity:

  • Avoid Acidic Lyophilization: Never lyophilize these compounds from HPLC eluents containing Trifluoroacetic Acid (TFA) or Formic Acid without prior neutralization. As the water sublimates, the localized acid concentration spikes, rapidly cleaving the Boc group.

  • Stock Storage: Always store stock solutions in anhydrous DMSO or DMF at -20°C or -80°C. Avoid repeated freeze-thaw cycles which can introduce atmospheric moisture[3].

  • Assay Dilutions: When diluting for biological assays, ensure the final assay media is strongly buffered between pH 6.5 and 8.0 to neutralize any transient pH shifts caused by the addition of the compound.

References

  • ResearchGate. "Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study." ResearchGate. [Link]

  • ResearchGate. "On the conversion of amidoxime groups into hydroxamie acid groups in polyacrylamidoximes." ResearchGate.[Link]

  • ACS Publications. "Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity." Journal of Medicinal Chemistry. [Link]

  • PMC. "Amino Acids in the Development of Prodrugs." National Institutes of Health. [Link]

  • ACS Publications. "Novel Fluoroquinolone Antibacterial Agents Containing Oxime-Substituted (Aminomethyl)pyrrolidines." Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Mechanism of Action for N-Hydroxycarbamimidoyl Pyrrolidine Derivatives in Drug Discovery: Targeting USP30 and Mitochondrial Quality Control

Executive Summary The development of highly selective deubiquitinase (DUB) inhibitors represents a frontier in targeted protein degradation and organelle homeostasis. Among the most promising chemotypes are N-hydroxycarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective deubiquitinase (DUB) inhibitors represents a frontier in targeted protein degradation and organelle homeostasis. Among the most promising chemotypes are N-hydroxycarbamimidoyl pyrrolidine derivatives . These compounds function as strategic prodrugs or synthetic precursors that unveil a reactive 1-cyano-pyrrolidine warhead in vivo[1][2]. By forming a reversible covalent thioimidate adduct with the catalytic cysteine of Ubiquitin Specific Peptidase 30 (USP30), these derivatives effectively block the deubiquitination of mitochondrial outer membrane proteins[3][4]. This blockade tips the cellular balance in favor of Parkin-mediated mitophagy, offering a profound therapeutic mechanism for neurodegenerative diseases (such as Parkinson's disease) and specific oncological indications[4][5].

This whitepaper dissects the pharmacokinetic activation, molecular mechanism of action, and the self-validating experimental protocols required to evaluate these compounds in a preclinical setting.

Pharmacokinetic Activation: The Amidoxime Prodrug Strategy

A major hurdle in deploying cyano-based (nitrile) covalent inhibitors is their potential for off-target electrophilic reactivity and suboptimal oral bioavailability. To circumvent this, medicinal chemists employ the N-hydroxycarbamimidoyl (amidoxime) functional group as a masking moiety[1].

The amidoxime group prevents premature nucleophilic attack on the warhead during systemic circulation. Upon entering the target tissue, the amidoxime undergoes enzymatic reduction and dehydration—typically mediated by microsomal cytochrome P450 systems or specialized reductases—to reveal the active 1-cyano-pyrrolidine electrophile[2]. This prodrug strategy ensures that the highly reactive cyano group is generated locally, maximizing target engagement while minimizing systemic toxicity.

G A N-hydroxycarbamimidoyl Pyrrolidine (Prodrug) B Microsomal Enzymes (e.g., CYP450 Reductases) A->B Enzymatic Reduction C 1-Cyano-pyrrolidine (Active Electrophile) B->C Dehydration/Cleavage D Target Engagement (USP30 Active Site) C->D Covalent Binding

Figure 1: Pharmacokinetic activation of amidoxime prodrugs into active cyano-pyrrolidines.

Molecular Mechanism: Covalent Thioimidate Formation

Once the 1-cyano-pyrrolidine is unmasked, it enters the active site of the target DUB. While many DUBs exist, the pyrrolidine scaffold is highly tunable, allowing for exquisite selectivity toward USP30 , a DUB uniquely localized to the mitochondrial outer membrane[3][4].

The mechanism of inhibition is driven by covalent, reversible target engagement[6]. USP30 utilizes a classic catalytic triad featuring a highly nucleophilic cysteine (Cys77). The mechanism unfolds as follows:

  • Orientation: The pyrrolidine core and its functionalized side chains anchor the molecule within the S1 ubiquitin-binding pocket of USP30.

  • Nucleophilic Attack: The thiolate anion of Cys77 acts as a nucleophile, attacking the electrophilic carbon of the cyano group[7].

  • Adduct Formation: This attack generates a thioimidate covalent adduct, trapping the enzyme in an inactive state[7]. Because the thioimidate bond is reversible, the inhibitor eventually dissociates, reducing the risk of permanent, irreversible immune-related toxicities often seen with permanent covalent modifiers.

G A Catalytic Cysteine (USP30 Cys77-SH) C Nucleophilic Attack (Transition State) A->C B Cyano Warhead (R-C≡N) B->C D Reversible Thioimidate Adduct (R-C(=NH)-S-Cys77) C->D

Figure 2: Mechanism of reversible covalent thioimidate formation at the DUB active site.

Cellular Mechanism: The USP30-Parkin Mitophagy Axis

The therapeutic value of USP30 inhibition lies in its regulation of mitophagy —the selective autophagic degradation of damaged mitochondria.

Under normal physiological conditions, the E3 ubiquitin ligase Parkin and the deubiquitinase USP30 exist in a dynamic tug-of-war. When a mitochondrion becomes damaged (depolarized), PINK1 kinase accumulates on the outer membrane and phosphorylates both ubiquitin and Parkin. Parkin then ubiquitinates target proteins like TOM20 to flag the organelle for destruction[5]. USP30 directly opposes this by cleaving the ubiquitin chains off TOM20, effectively rescuing the damaged mitochondrion from degradation[4][5].

By applying the 1-cyano-pyrrolidine derivative, USP30 is covalently blocked. This removes the "brake" on mitophagy, allowing Parkin-mediated ubiquitination to proceed unchecked, leading to the rapid clearance of toxic, reactive oxygen species (ROS)-generating mitochondria[5].

G Mito Damaged Mitochondria (Depolarization) PINK1 PINK1 Activation Mito->PINK1 Parkin Parkin (E3 Ligase) Ubiquitinates TOM20 PINK1->Parkin Mitophagy Autophagosome Recruitment (Mitophagy) Parkin->Mitophagy Promotes USP30 USP30 (DUB) Deubiquitinates TOM20 USP30->Parkin Opposes Inhibitor Pyrrolidine Inhibitor Inhibitor->USP30 Covalent Blockade

Figure 3: The USP30-Parkin axis. Inhibitors block USP30, promoting Parkin-mediated mitophagy.

Quantitative Pharmacological Profile

To benchmark the efficacy of novel N-hydroxycarbamimidoyl pyrrolidine derivatives, researchers must evaluate them against established parameters for this class of DUB inhibitors. The table below summarizes the optimal quantitative thresholds required for a compound to be considered a viable pre-clinical candidate[5][6].

Pharmacological ParameterTarget Threshold / Typical ValueBiological Causality & Significance
Biochemical IC₅₀ (USP30) 10 – 50 nMEnsures high-affinity target engagement at the Cys77 active site.
Cellular Mitophagy EC₅₀ 200 – 500 nMConcentration required to induce measurable pS65-Ub accumulation in human neurons.
DUB Selectivity Window >100-fold (vs. UCHL1, USP7)Prevents off-target disruption of the broader ubiquitin-proteasome system.
Thioimidate Half-Life (t₁/₂) 2 – 6 hoursReversibility ensures transient inhibition, mitigating the risk of haptenization and immunotoxicity.

Experimental Validation Protocols (E-E-A-T)

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. Below are the definitive, step-by-step methodologies for proving target engagement and functional efficacy.

Protocol 1: Activity-Based Protein Profiling (ABPP) for Target Engagement

Objective: To definitively prove that the pyrrolidine derivative covalently occupies the active site of USP30 in a complex cellular proteome. Causality: By pre-incubating lysates with the inhibitor, the active site cysteine is masked. Subsequent addition of a broad-spectrum, fluorescently tagged reactive probe (Ubiquitin-Vinyl Sulfone, Ub-VS) will fail to label USP30 if the inhibitor has successfully engaged the target[7].

  • Lysate Preparation: Lyse HEK293 cells in native buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40) to preserve DUB tertiary structure. Do not use reducing agents like DTT at high concentrations, as they will outcompete the covalent inhibitor.

  • Inhibitor Pre-incubation: Treat the lysate with the activated cyano-pyrrolidine derivative (0.1 µM to 10 µM dose-response) for 1 hour at 37°C.

  • Probe Competition: Add 1 µM of HA-tagged or TAMRA-tagged Ub-VS probe to the lysate and incubate for an additional 45 minutes[7].

  • Readout & Self-Validation: Resolve the proteins via SDS-PAGE and perform in-gel fluorescence or anti-HA immunoblotting.

    • Validation Check: The vehicle control lane MUST show a clear, high-molecular-weight shifted band representing Ub-VS bound to active USP30. The disappearance of this specific band in the treated lanes confirms dose-dependent covalent target engagement[6][7].

Protocol 2: In Vitro Mitophagy Assessment via pS65-Ub Quantification

Objective: To verify that USP30 inhibition functionally translates to enhanced mitophagy in a cellular model. Causality: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is used to collapse the mitochondrial membrane potential, acting as the primary trigger for PINK1 activation. The USP30 inhibitor is added to synergistically amplify the resulting Parkin-mediated ubiquitination (measured via pS65-Ub)[5].

  • Cell Seeding: Seed wild-type SH-SY5Y neuroblastoma cells and PARK2 (Parkin) Knockout (KO) isogenic control cells in 96-well optical plates.

  • Depolarization & Treatment: Co-treat the cells with 10 µM CCCP and the pyrrolidine inhibitor (e.g., 200 nM to 6 µM) for 2 to 6 hours[5].

  • Fixation & Staining: Fix cells with 4% PFA. Permeabilize and stain with primary antibodies against TOM20 (mitochondrial marker) and pS65-Ub (phosphorylated ubiquitin).

  • High-Content Imaging & Self-Validation: Quantify the co-localization of pS65-Ub with TOM20 using a high-content confocal imaging system.

    • Validation Check: The PARK2 KO cell line serves as an absolute negative control. If pS65-Ub signal increases in the KO line upon inhibitor treatment, the compound is exhibiting off-target effects. True USP30 inhibition will only amplify the pS65-Ub signal in the wild-type cells where the Parkin pathway is intact[5].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pyrrolidine-Substituted 1,2,4-Oxadiazoles via 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Mechanistic Rationale The 1,2,4-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides [1]. Incorporating chiral cyclic amines, such as pyrrolidine, into the 3-position of the 1,2,4-oxadiazole ring is a common strategy to improve the pharmacokinetic profiles and target affinity of lead compounds, particularly in the development of peptidomimetics and receptor agonists[2].

This application note details the synthesis of 3-(1-Boc-pyrrolidin-2-yl)-5-substituted-1,2,4-oxadiazoles using 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (an amidoxime derived from N-Boc-proline) and various carboxylic acids.

Causality in Experimental Design

The synthesis proceeds via a two-stage sequence:

  • O-Acylation: The carboxylic acid is activated by a coupling agent and reacts with the hydroxyl group of the amidoxime to form an O-acylamidoxime intermediate. The choice of coupling agent is critical; inefficient activation leads to poor intermediate formation, while overly reactive intermediates can promote undesired N-acylation (amide formation), which is a dead-end pathway [3].

  • Cyclodehydration: The O-acylamidoxime undergoes an intramolecular condensation upon heating to form the 1,2,4-oxadiazole ring. Insufficient thermal energy or premature quenching results in incomplete cyclization, whereas excessive heat can cause Boc-deprotection or degradation [4].

Reaction Pathway Visualization

The following diagram outlines the mechanistic workflow from starting materials to the final 1,2,4-oxadiazole product.

OxadiazoleSynthesis Amidoxime 1-Boc-2-(N-hydroxycarbamimidoyl) pyrrolidine (Amidoxime) O_Acyl O-Acylamidoxime Intermediate Amidoxime->O_Acyl CarboxylicAcid Carboxylic Acid (R-COOH) Activation Pre-activation (HATU / DIPEA / DMF) CarboxylicAcid->Activation 1. Activate Activation->O_Acyl 2. Add Amidoxime SideProduct N-Acylation (Dead-end Amide) Activation->SideProduct Poor Reagent Choice Cyclization Cyclodehydration (Heat: 90-110 °C) O_Acyl->Cyclization Product 3-(1-Boc-pyrrolidin-2-yl)- 5-R-1,2,4-oxadiazole Cyclization->Product -H2O

Figure 1: Mechanistic workflow for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids.

Reagent Optimization & Data Presentation

A systematic optimization of coupling reagents is required to maximize the yield of the O-acylamidoxime while minimizing N-acylation and hydrolysis [3]. Table 1 summarizes the performance of common coupling systems based on empirical field data.

Table 1: Optimization of Coupling Reagents for O-Acylation

Coupling ReagentBaseSolventO-Acylation EfficiencyCyclization CompatibilityNotes / Causality
HATU DIPEADMFHigh (>85%)Excellent (One-pot possible)Highly effective for promoting O-acylation over N-acylation due to the HOAt leaving group [3].
EDC / HOBt DIPEADMF/DCMModerate (60-75%)GoodGenerates water-soluble urea byproducts, aiding in purification. May require longer reaction times [5].
CDI NoneTHF/DMFVariable (50-70%)ModerateRequires strict anhydrous conditions. CO2 evolution indicates activation.
ortho-NosylOXY DIPEAMeCNHigh (>80%)Excellent (Microwave)Acts as both an activating agent for O-acylation and a dehydrating agent for cyclization [6].

Experimental Protocols

The following protocol utilizes HATU, which provides the most consistent yields for sterically hindered or electronically deactivated substrates [3].

Protocol: One-Pot Synthesis of 3-(1-Boc-pyrrolidin-2-yl)-5-substituted-1,2,4-oxadiazoles

Materials Required:

  • 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation of the Carboxylic Acid:

    • In an oven-dried, argon-purged round-bottom flask, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (approx. 0.2 M concentration).

    • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

    • Scientific Rationale: Pre-activation for 15–30 minutes at room temperature ensures the complete formation of the active ester, preventing the amidoxime from competing for the base or coupling reagent, which limits side reactions [3].

  • O-Acylation:

    • Add 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (1.0 equiv) to the reaction mixture.

    • Stir the mixture at room temperature for 2–4 hours. Monitor the formation of the O-acylamidoxime intermediate via LC-MS or TLC.

    • Scientific Rationale: The reaction is kept at room temperature during this phase to prevent premature, incomplete cyclization and to avoid degradation of the sensitive active ester.

  • Cyclodehydration:

    • Once complete conversion to the O-acylamidoxime is confirmed, equip the flask with a reflux condenser.

    • Heat the reaction mixture to 90–110 °C for 4–12 hours. Alternatively, microwave irradiation at 100 °C for 15–30 minutes can be utilized to accelerate this step [6].

    • Scientific Rationale: The thermal energy drives the intramolecular cyclodehydration. Temperatures exceeding 110 °C should be avoided to prevent thermal cleavage of the Boc protecting group [4].

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with saturated aqueous NaHCO3.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 1,2,4-oxadiazole.

Troubleshooting & Critical Parameters

  • Incomplete Cyclization: If LC-MS shows a mixture of the O-acylamidoxime and the final product, the cyclization is incomplete. Solution: Increase the reaction time or transition to microwave heating[3]. Do not indiscriminately increase the temperature, as the Boc group is thermally labile.

  • Hydrolysis of the Intermediate: The O-acylamidoxime can revert to the starting amidoxime and carboxylic acid if moisture is present [3]. Solution: Ensure strictly anhydrous conditions (dry solvents, argon atmosphere) during the coupling phase.

  • Amide Byproduct Formation: If significant N-acylation is observed, it indicates that the coupling reagent is not sufficiently favoring the oxygen nucleophile. Solution: Ensure proper pre-activation of the carboxylic acid before adding the amidoxime, and verify the quality/freshness of the HATU reagent.

References

  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. Available at:[Link]

  • Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. RSC Advances. Available at:[Link]

  • Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. NIScPR. Available at:[Link]

  • Microwave-assisted synthesis of 1,2,4-oxadiazoles. NIScPR. Available at:[Link]

Application

Step-by-step Boc deprotection of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine

An advanced, self-validating application note for the selective Boc deprotection of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine, designed for researchers and drug development professionals. Introduction & Chemical Contex...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced, self-validating application note for the selective Boc deprotection of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine, designed for researchers and drug development professionals.

Introduction & Chemical Context

1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine is a critical synthetic building block featuring a Boc-protected secondary amine and a reactive amidoxime ( −C(=NOH)NH2​ ) moiety. The selective removal of the tert-butyloxycarbonyl (Boc) group is a fundamental transformation required to generate the corresponding free amine salt[1]. However, the amphoteric and nucleophilic nature of the amidoxime group demands precise control over the reaction environment. Standard deprotection protocols must be strictly tailored to prevent amidoxime hydrolysis, thermal degradation, or unwanted intermolecular condensations.

Mechanistic Causality & Reaction Considerations

The cleavage of the Boc group using Trifluoroacetic Acid (TFA) is an acid-catalyzed process[2]. The mechanism proceeds through the protonation of the carbamate carbonyl, which destabilizes the molecule and leads to the loss of a stable tert-butyl cation. This forms a carbamic acid intermediate that rapidly decarboxylates, releasing CO2​ gas and yielding the amine salt[2],[3]. Because both protection and deprotection reactions produce CO2​ gas, this procedure must never be performed in a closed system[3].

Causality in Reagent Selection: While alternative methods like thermal deprotection exist (often requiring temperatures >100∘C in solvents like trifluoroethanol)[4], they are fundamentally incompatible with amidoximes, which are thermally labile. Therefore, ambient-temperature acidic cleavage remains the gold standard. TFA is the reagent of choice due to its high efficacy and volatility, which dramatically simplifies downstream product isolation[2].

Causality in Workup (The Self-Validating Endpoint): A standard aqueous basic workup (e.g., using saturated NaHCO3​ ) is highly detrimental for this specific substrate. Free-basing the pyrrolidine amine in the presence of an amidoxime can trigger intermolecular side reactions. Furthermore, the deprotected pyrrolidine amidoxime is highly polar and water-soluble, making extraction into organic solvents nearly impossible, often resulting in massive yield losses[5]. Thus, the protocol relies on in vacuo concentration and direct precipitation of the trifluoroacetate salt, which inherently validates the purity by leaving water-soluble degradation products out of the equation.

Experimental Workflow

Workflow A 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine B Anhydrous Conditions (Dry DCM, 0 °C) A->B C Acid Addition (TFA or 4M HCl/Dioxane) B->C D Decarboxylation & Cleavage (Stir at RT, 1-2 h) C->D E In Vacuo Concentration (T < 30 °C to prevent degradation) D->E F Product Isolation (Pyrrolidine Amidoxime Salt) E->F

Figure 1: Workflow for the anhydrous acidic deprotection of Boc-protected pyrrolidine amidoxime.

Optimization & Quantitative Data

To establish the most reliable protocol, various deprotection environments were evaluated. Table 1 summarizes the causality behind condition selection, demonstrating why anhydrous acidic conditions outcompete aqueous or thermal alternatives.

Table 1: Quantitative Comparison of Deprotection Conditions

ConditionAcid ReagentSolvent SystemTemp / TimeConversion YieldAmidoxime Integrity
A (Optimal) 20–50% TFA (v/v)Anhydrous DCM 0∘C→RT , 2 h> 95%Intact (TFA Salt)
B (Viable) 4M HCl1,4-DioxaneRT, 1.5 h> 90%Intact (HCl Salt)
C (Failed) 50% TFA (v/v)Aqueous DCMRT, 2 h< 50%Hydrolyzed to Amide
D (Failed) Thermal (No Acid)Trifluoroethanol 150∘C , 45 minN/AThermal Degradation[4]

Step-by-Step Experimental Protocol

Scale: 1.0 mmol (Adjust volumetrically for scale-up)

Materials Required:

  • 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (Starting Material)

  • Trifluoroacetic acid (TFA), Reagent Grade (99%), strictly anhydrous

  • Dichloromethane (DCM), Anhydrous

  • Diethyl ether (Anhydrous, for trituration)

Methodology:

  • Preparation: Dissolve 1.0 mmol of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine in 5.0 mL of anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Atmospheric Control: Purge the flask with Nitrogen or Argon to exclude ambient moisture. Causality: Trace water significantly increases the risk of amidoxime hydrolysis under strongly acidic conditions.

  • Thermal Regulation: Submerge the flask in an ice-water bath to bring the internal temperature to 0∘C . Causality: Cooling mitigates the exothermic protonation step and prevents localized heating.

  • Acid Addition: Slowly add 5.0 mL of anhydrous TFA dropwise over 5 minutes. Causality: A 1:1 mixture of TFA:DCM is highly effective for most substrates[2], ensuring a high enough dielectric constant to stabilize the tert-butyl cation intermediate while maintaining solubility.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1.5 to 2 hours. Ensure the system is properly vented to allow CO2​ escape[3].

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is entirely consumed[2].

  • Quenching & Concentration: Do NOT perform an aqueous basic workup. Instead, concentrate the reaction mixture in vacuo using a rotary evaporator[5]. Critical Step: Keep the water bath temperature strictly below 30∘C to prevent thermal degradation of the amidoxime.

  • Co-evaporation: To remove residual TFA, add 5.0 mL of anhydrous DCM (or toluene) to the crude residue and re-evaporate. Repeat this process three times to ensure complete removal of volatile acids.

  • Product Isolation (Trituration): Suspend the resulting crude oil in cold diethyl ether (10 mL). Stir vigorously until a white solid precipitate forms. Filter the precipitate and dry under high vacuum to yield the pure 2-(N-hydroxycarbamimidoyl)pyrrolidine trifluoroacetate salt.

Analytical Validation

Successful deprotection and structural integrity should be confirmed via:

  • LC-MS: Observe the mass shift corresponding to the loss of the Boc group ( Δm/z=−100 Da ), yielding the [M+H]+ of the free pyrrolidine amidoxime.

  • 1 H NMR (in DMSO- d6​ ): Confirm the disappearance of the intense 9-proton singlet at ∼1.4 ppm (tert-butyl group). The amidoxime −OH and −NH2​ protons should remain visible, alongside the newly formed pyrrolidinium −NH2+​ protons (broad exchangeable signals).

References[2] BenchChem. "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)". BenchChem Protocols. Available at: 3]">https://www.benchchem.com[3] J&K Scientific. "BOC Protection and Deprotection". J&K Scientific Technical Notes. Available at: 5]">https://www.jk-sci.com[5] ResearchGate. "How to do work-up of a BOC deprotection reaction by TFA?". ResearchGate Forums. Available at: 1]">https://www.researchgate.net[1] Sigma-Aldrich. "Application Note – N-Boc deprotection". Sigma-Aldrich Technical Library. Available at: 4]">https://www.sigmaaldrich.com[4] National Institutes of Health (PMC). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow". Available at: https://www.ncbi.nlm.nih.gov/pmc/

Sources

Method

Application Note: Synthesis of Protease-Resistant Peptidomimetics using 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine

Strategic Rationale in Peptidomimetic Design Native peptides frequently suffer from poor pharmacokinetic profiles due to rapid proteolytic cleavage in vivo. To circumvent this, medicinal chemists employ bioisosteric repl...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Peptidomimetic Design

Native peptides frequently suffer from poor pharmacokinetic profiles due to rapid proteolytic cleavage in vivo. To circumvent this, medicinal chemists employ bioisosteric replacement strategies. The 1,2,4-oxadiazole heterocycle is a privileged scaffold that mimics the planar geometry and hydrogen-bond acceptor profile of a trans-amide bond while being entirely resistant to enzymatic hydrolysis[1].

1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (CAS 500024-95-3) serves as a critical building block in this context. It is an L-proline derivative where the carboxylic acid has been converted into an amidoxime. By reacting this amidoxime with an N-protected amino acid, chemists can generate a 1,2,4-oxadiazole linkage that effectively replaces the labile peptide bond between proline and the adjacent residue. The tert-butyloxycarbonyl (Boc) group provides orthogonal protection, allowing for subsequent peptide chain elongation after the stable oxadiazole core is constructed.

Mechanistic Pathway & Workflow

The synthesis of 1,2,4-oxadiazoles from amidoximes proceeds via a [4+1] heterocyclization approach[2]. The mechanism involves two distinct stages:

  • O-Acylation : The carboxylic acid of the incoming amino acid is activated and reacted with the nucleophilic oxygen of the amidoxime, forming an O-acyl amidoxime intermediate.

  • Cyclodehydration : Thermal treatment drives an intramolecular condensation, expelling a molecule of water to form the stable, aromatic 1,2,4-oxadiazole ring[3].

G A 1-Boc-Pro-Amidoxime (Nucleophile) C O-Acylation (HATU/DIPEA, RT) A->C B N-Protected Amino Acid (Electrophile) B->C D O-Acyl Amidoxime Intermediate (Isolable) C->D  Step 1 E Cyclodehydration (DMF, 115 °C) D->E  LC-MS Verified F 1,2,4-Oxadiazole Peptidomimetic Core E->F  Step 2 (-H2O)

Caption: Synthetic pathway from 1-Boc-Pro-amidoxime to a 1,2,4-oxadiazole peptidomimetic core.

Validated Experimental Protocols

The choice of synthetic route depends heavily on the steric bulk and epimerization risk of the incoming amino acid. Below are two highly validated protocols designed to maximize yield and preserve chiral integrity.

Protocol A: Two-Step HATU-Mediated Synthesis (Recommended for Chiral Integrity)

When coupling chiral amino acids, preserving the stereocenter at the alpha-carbon is paramount. HATU is utilized because it rapidly forms a highly reactive HOAt ester, accelerating the O-acylation of the less nucleophilic amidoxime oxygen and minimizing the time the activated acid spends in a racemization-prone state[4].

Causality & Self-Validation: The intermediate is isolated before heating. Heating a mixture containing unreacted coupling reagents or unreacted amidoxime leads to the thermal degradation of the amidoxime into a nitrile, drastically reducing yields[2].

Step-by-Step Procedure:

  • Activation : Dissolve the N-protected amino acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the active ester.

  • O-Acylation : Add 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (1.0 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • In-Process Control (IPC) : Monitor by LC-MS. Look for the mass of the O-acyl amidoxime intermediate [M+H]+. Do not proceed until the starting amidoxime mass is completely consumed.

  • Isolation : Quench the reaction with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. This crude intermediate is generally pure enough for the next step.

  • Cyclization : Dissolve the crude O-acyl amidoxime in anhydrous DMF (0.1 M). Heat to 115 °C under a nitrogen atmosphere for 12-18 hours[4].

  • Final IPC : Monitor by LC-MS for the loss of water [M - 18 + H]+, indicating successful cyclodehydration.

  • Purification : Cool to room temperature, dilute with water, extract with EtOAc, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 1,2,4-oxadiazole.

Protocol B: One-Pot CDI-Mediated Synthesis (Recommended for Scalability)

For less sensitive substrates or scale-up operations, N,N'-Carbonyldiimidazole (CDI) offers a cost-effective, one-pot alternative. CDI activates the carboxylic acid in situ and produces imidazole and CO2 as byproducts, which do not interfere with the subsequent thermal cyclization[3].

Step-by-Step Procedure:

  • Activation : Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF. Add CDI (1.1 eq) portion-wise at room temperature. Stir for 30 minutes until CO2 evolution ceases[3].

  • Coupling : Add 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (1.0 eq). Stir at room temperature for 2 hours.

  • Cyclization : Once LC-MS confirms O-acylation, attach a reflux condenser and heat the reaction mixture directly to 120 °C for 4 hours[3].

  • Workup : Cool to room temperature, pour into ice water, and collect the precipitate by filtration. If no precipitate forms, extract with DCM and purify via chromatography.

Quantitative Reaction Parameters

The following table summarizes the operational parameters and expected outcomes for the two primary synthetic strategies[2][3][4].

ParameterProtocol A (HATU/DIPEA)Protocol B (CDI)
Primary Application Complex, chiral amino acidsScalable, non-sensitive acids
Step 1 Temp (O-Acylation) 0 °C to Room TemperatureRoom Temperature
Step 2 Temp (Cyclization) 115 °C (in DMF)120 °C (in DMF)
Reaction Format Two-Step (Intermediate isolated)One-Pot
Racemization Risk Very LowModerate
Typical Yield (Overall) 60 - 75%50 - 65%
Byproduct Management Requires aqueous workupCO2 gas (vented), Imidazole

Integration into Drug Discovery Workflows

The incorporation of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine is typically part of a broader "Hit-to-Lead" optimization campaign. Once a biologically active peptide is identified, serum stability assays often reveal specific protease-labile amide bonds. By systematically replacing these bonds with 1,2,4-oxadiazoles (an approach known as "oxadiazole scanning"), researchers can drastically increase the half-life of the peptidomimetic without abolishing target affinity[1].

G H Identify Protease-Labile Peptide Bond I Select Bioisostere Strategy (1,2,4-Oxadiazole) H->I J Synthesize Core using 1-Boc-Pro-Amidoxime I->J K Boc Deprotection (TFA) & Chain Elongation J->K L Metabolic Stability Assay (Serum Half-Life) K->L L->I  Poor Affinity M Lead Peptidomimetic Candidate L->M  High Stability

Caption: Hit-to-Lead optimization workflow utilizing oxadiazole scanning for metabolic stability.

References

  • [4] Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. Royal Society of Chemistry (RSC). 4

  • [2] Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development. Benchchem. 2

  • [3] Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. 3

  • [1] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health (NIH / PMC). 1

Sources

Application

Amide coupling reaction conditions for 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine

Application Note: Optimization of Amide Coupling and O-Acylation Conditions for 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine Introduction & Mechanistic Context 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (CAS: 500024-95-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization of Amide Coupling and O-Acylation Conditions for 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine

Introduction & Mechanistic Context

1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (CAS: 500024-95-3) is a highly versatile chiral building block utilized predominantly in the synthesis of peptidomimetics and 1,2,4-oxadiazole-containing pharmacophores[1]. Structurally, it features a Boc-protected pyrrolidine ring with an amidoxime moiety ( −C(=NOH)NH2​ ) at the C2 position.

In synthetic workflows, reacting this amidoxime with a carboxylic acid is technically an O-acylation rather than a standard amide coupling. The hydroxyl oxygen of the amidoxime is significantly more nucleophilic than the adjacent primary amine. When activated, the carboxylic acid reacts with the amidoxime to form an O-acylamidoxime intermediate, which subsequently undergoes cyclodehydration to yield a 3,5-disubstituted 1,2,4-oxadiazole.

Causality in Reagent Selection: The choice of coupling reagent dictates both the chemoselectivity (O- vs. N-acylation) and the preservation of the chiral center at the pyrrolidine C2 position[2]. The bulky tert-butyloxycarbonyl (Boc) group provides essential steric shielding, reducing the rate of base-catalyzed epimerization during downstream heating. However, inefficient activation of the carboxylic acid can lead to poor formation of the O-acylamidoxime intermediate or competing N-acylation (a dead-end product)[2]. Therefore, highly efficient coupling reagents like HATU or EDC/HOAt are preferred to ensure rapid, kinetically controlled O-acylation at room temperature[3].

Reaction Pathways and Mechanistic Logic

Workflow A Carboxylic Acid (R-COOH) B Activated Ester Intermediate A->B Coupling Reagent (HATU/EDC/CDI) Base (DIPEA) D O-Acylamidoxime Intermediate B->D Nucleophilic Attack (O-Acylation) C 1-Boc-2-(N-hydroxycarbamimidoyl) pyrrolidine C->D Addition at RT E 3-(1-Boc-pyrrolidin-2-yl)- 5-R-1,2,4-oxadiazole D->E Cyclodehydration (Heat / TBAF)

Workflow from carboxylic acid activation to O-acylation and 1,2,4-oxadiazole cyclodehydration.

When selecting a coupling pathway, chemists must weigh reaction kinetics against reagent cost and byproduct solubility. HATU generates a highly reactive OAt-active ester, driving the reaction rapidly forward and minimizing hydrolysis of the intermediate[2]. Conversely, Carbonyldiimidazole (CDI) forms an acyl imidazole that reacts more slowly but is highly cost-effective and amenable to room-temperature cyclization when combined with TBAF[4].

Mechanism cluster_HATU HATU / DIPEA Pathway cluster_CDI CDI Pathway Acid Carboxylic Acid Activation OAt OAt-Active Ester Acid->OAt HATU + DIPEA AcylImid Acyl Imidazole Acid->AcylImid CDI Fast Rapid O-Acylation (High Yield, Mild RT) OAt->Fast Slow Slower O-Acylation (Requires Extended Time) AcylImid->Slow Amidoxime 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine Amidoxime->Fast Amidoxime->Slow

Mechanistic divergence of amidoxime O-acylation based on HATU versus CDI coupling reagents.

Experimental Protocols: Self-Validating Workflows

Protocol A: HATU-Mediated O-Acylation (Recommended for Complex/Hindered Acids) This protocol utilizes HATU to favor O-acylation over N-acylation, providing clean reactions and high yields[2].

  • Pre-activation: In an oven-dried flask under an inert atmosphere (nitrogen/argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).

  • Validation Check: Stir at room temperature for 15–30 minutes. The solution may undergo a slight color change, indicating the formation of the highly reactive OAt-active ester[2].

  • Coupling: Add 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (1.0 equiv) to the reaction mixture.

  • Monitoring: Stir at room temperature for 2–12 hours. Monitor the consumption of the amidoxime via LC-MS or TLC.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer extensively with brine (to remove DMF and DIPEA salts), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to isolate the O-acylamidoxime[2].

Protocol B: One-Pot EDC/HOAt Parallel Synthesis Ideal for library generation due to the water-soluble nature of EDC byproducts[3].

  • Coupling: In a reaction vial, combine the carboxylic acid (1.0 mmol), 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (1.0 mmol), EDC (1.5 mmol), and HOAt (1.0 equiv, typically as a 20 wt % solution in DMF)[3].

  • Agitation: Shake or stir the vial at room temperature for 24 hours to ensure complete transformation to the O-acylamidoxime[3].

  • Cyclodehydration: Add triethylamine (1.0 mmol) directly to the vial. Heat the reaction mixture to 100 °C for 3 hours[3].

  • Workup: Cool to room temperature, add water (3 mL), and extract with CHCl3​ or ethyl acetate. The crude product can be directly analyzed via LC-MS[3].

Protocol C: Microwave-Assisted Polymer-Supported Synthesis Designed for rapid, automation-friendly synthesis with minimal purification[5].

  • Activation: Convert the carboxylic acid to its corresponding acid chloride using polymer-supported triphenylphosphine (PS- PPh3​ ) and CCl4​ in THF.

  • Coupling & Cyclization: To the same pot (without filtration), add 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (1.0 equiv) and DIEA (2.0 equiv)[5].

  • Microwave Heating: Seal the vessel and heat in a microwave reactor at 150 °C for 15 minutes[5].

  • Isolation: Filter the resin, wash with THF, and concentrate the filtrate to yield the highly pure 1,2,4-oxadiazole derivative[5].

Quantitative Data: Coupling Reagent Comparison

Coupling ReagentBaseSolventAcylation TempCyclization TempTypical YieldKey Advantage
HATU DIPEADMFRT80–100 °C75–90%Highly effective for hindered acids; minimizes N-acylation[2].
EDC / HOAt TEADMFRT100 °C60–85%Compatible with one-pot parallel synthesis workflows[3].
CDI None / TEADMSO / THFRTRT (with TBAF)50–70%Cost-effective; enables room-temperature cyclocondensation[4].
PS-Carbodiimide DIEATHFRT150 °C (MW)80–95%Expeditious microwave cyclization; eliminates aqueous workup[5].

Troubleshooting & Optimization

  • Observation of N-Acylation Side Products: If the carboxylic acid reacts with the amine of the amidoxime instead of the hydroxyl group, it forms a dead-end amide product. Solution: Switch to a more efficient coupling reagent like HATU and ensure the base is strictly non-nucleophilic (e.g., DIPEA) to kinetically favor O-acylation[2].

  • Incomplete Cyclization: The intermediate O-acylamidoxime may stall and not convert to the final 1,2,4-oxadiazole. Solution: Increase the reaction temperature or utilize microwave heating, which can reduce cyclization times from hours to minutes[2][5]. Alternatively, if high heat threatens the integrity of the Boc group, employ TBAF in THF at room temperature for 12–16 hours to drive cyclocondensation[4].

  • Hydrolysis of the O-Acylamidoxime: The intermediate is susceptible to hydrolysis, reverting back to the starting amidoxime and carboxylic acid. Solution: Ensure strictly anhydrous reaction conditions. Use dry solvents and conduct the reaction under an inert nitrogen or argon atmosphere[2].

Sources

Method

Application Note: Preparation of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine from L-Proline

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction and Scope Amidoximes are highly valuable intermediates in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction and Scope

Amidoximes are highly valuable intermediates in medicinal chemistry, predominantly serving as precursors for 1,2,4-oxadiazole heterocycles. These heterocycles are widely deployed as metabolically stable bioisosteres for esters and amides in drug discovery[1]. The compound 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (CAS: 500024-95-3) is a critical chiral building block.

This application note details a robust, four-step synthetic protocol starting from inexpensive L-proline. The methodology is designed to preserve the stereochemical integrity of the chiral center while utilizing mild reagents to prevent the premature cleavage of the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating synthetic system, every reagent choice in this sequence is dictated by the need to balance reactivity with the preservation of the molecule's structural integrity.

  • Step 1: Amine Protection (Boc₂O): L-proline possesses a secondary amine that would interfere with subsequent acylation steps. Protection with Di-tert-butyl dicarbonate (Boc₂O) shields this amine. The Boc group is chosen because it is highly stable to the basic and nucleophilic conditions required in Step 4, yet it can be cleanly removed via acidic cleavage (e.g., TFA) later in the drug synthesis pipeline.

  • Step 2: Amidation via Mixed Anhydride: Converting a carboxylic acid to an amide typically involves an acyl chloride intermediate. However, generating acyl chlorides from alpha-amino acids often leads to oxazolone formation or ketene intermediates, resulting in severe racemization. To prevent this, we utilize a mixed anhydride approach (Isobutyl chloroformate and N-methylmorpholine). This activates the carboxylic acid at low temperatures (-10 °C), allowing aqueous ammonia to attack the carbonyl cleanly without compromising the chiral center.

  • Step 3: Dehydration to Nitrile: The conversion of the primary amide to a nitrile requires a dehydrating agent. While POCl₃ or SOCl₂ are traditional choices, they generate strong acids (HCl) that can cleave the Boc group. Cyanuric chloride in N,N-Dimethylformamide (DMF) is utilized instead. This acts as an exceptionally mild dehydrating agent, a technique heavily validated in the industrial synthesis of the DPP-4 inhibitor Vildagliptin, ensuring the Boc group remains completely intact[2].

  • Step 4: Amidoxime Formation: The final transformation requires the nucleophilic addition of hydroxylamine to the electrophilic nitrile carbon. Because hydroxylamine is supplied as a stable hydrochloride salt (NH₂OH·HCl), a mild base like potassium carbonate (K₂CO₃) is required to liberate the free amine in situ[3]. The highly nucleophilic nitrogen atom of hydroxylamine attacks the nitrile, forming an N-hydroxyamidine intermediate that rapidly tautomerizes into the stable amidoxime target[1].

Quantitative Data & Reaction Summary

The following table summarizes the optimized reaction parameters and expected yields for the four-step workflow.

StepTransformationKey ReagentsSolventTemperatureTimeExpected Yield
1 Boc-ProtectionBoc₂O, NaOHTHF / H₂O0 °C → RT12 h90–95%
2 AmidationIBCF, NMM, NH₃(aq)THF-10 °C → RT4 h85–90%
3 DehydrationCyanuric ChlorideDMF0 °C → RT2–4 h80–85%
4 Amidoxime FormationNH₂OH·HCl, K₂CO₃EthanolReflux (78 °C)4–6 h75–85%

Experimental Protocols

Step 1: Synthesis of N-Boc-L-proline
  • Setup: In a 1 L round-bottom flask, dissolve L-proline (11.5 g, 100 mmol) in 100 mL of 1 N NaOH (aq) and 100 mL of Tetrahydrofuran (THF).

  • Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (24.0 g, 110 mmol) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Wash the aqueous layer with Ethyl Acetate (2 × 50 mL) to remove unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 using 10% citric acid (to prevent Boc cleavage). Extract the product with Ethyl Acetate (3 × 100 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield N-Boc-L-proline as a white solid.

Step 2: Synthesis of N-Boc-L-prolinamide
  • Activation: Dissolve N-Boc-L-proline (21.5 g, 100 mmol) in anhydrous THF (200 mL) under a nitrogen atmosphere. Cool to -10 °C.

  • Mixed Anhydride Formation: Add N-methylmorpholine (NMM) (11.1 g, 110 mmol) followed by the dropwise addition of Isobutyl chloroformate (IBCF) (15.0 g, 110 mmol). Stir at -10 °C for 30 minutes.

  • Amidation: Rapidly add 25% aqueous ammonia (30 mL). A white precipitate will form immediately. Allow the reaction to warm to RT and stir for 4 hours.

  • Workup: Concentrate the mixture to remove THF. Partition the residue between water (100 mL) and Ethyl Acetate (200 mL). Wash the organic layer sequentially with 1 N HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate to afford N-Boc-L-prolinamide.

Step 3: Synthesis of N-Boc-2-cyanopyrrolidine
  • Setup: Dissolve N-Boc-L-prolinamide (21.4 g, 100 mmol) in anhydrous DMF (150 mL) and cool to 0 °C under nitrogen.

  • Dehydration: Add cyanuric chloride (9.2 g, 50 mmol; Note: 1 mole of cyanuric chloride can dehydrate up to 2 moles of amide) in small portions to maintain the temperature below 5 °C[2].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to RT and stir for an additional 2 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench the reaction by pouring it into crushed ice/water (400 mL). Extract the aqueous mixture with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers extensively with water (3 × 100 mL) to remove DMF, followed by brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via short-path silica gel chromatography if necessary to yield N-Boc-2-cyanopyrrolidine as a pale yellow oil that solidifies upon standing.

Step 4: Synthesis of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve N-Boc-2-cyanopyrrolidine (19.6 g, 100 mmol) in absolute ethanol (200 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (10.4 g, 150 mmol) and anhydrous potassium carbonate (13.8 g, 100 mmol) to the solution[3].

  • Reaction: Heat the suspension to reflux (approx. 78 °C) and stir vigorously for 4 to 6 hours. Monitor the disappearance of the nitrile peak via LC-MS or TLC.

  • Workup: Cool the reaction mixture to RT and filter through a Celite pad to remove inorganic salts. Wash the pad with additional ethanol (50 mL). Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the resulting residue in Ethyl Acetate (200 mL) and wash with water (2 × 50 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and evaporate. Recrystallize from an Ethyl Acetate/Hexane mixture to afford the pure target amidoxime as a white crystalline solid.

Visualizations

SyntheticWorkflow A L-Proline (Starting Material) B N-Boc-L-proline (Protected Intermediate) A->B Boc2O, NaOH THF/H2O, 0°C to RT C N-Boc-L-prolinamide (Amide Intermediate) B->C 1. Isobutyl chloroformate, NMM 2. NH3 (aq) D N-Boc-2-cyanopyrrolidine (Nitrile Intermediate) C->D Cyanuric Chloride DMF, RT E 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (Amidoxime Target) D->E NH2OH·HCl, K2CO3 EtOH, Reflux

Fig 1: Four-step synthetic workflow from L-proline to the target amidoxime.

Mechanism N1 NH2OH·HCl + Base (In Situ Neutralization) N2 Free Hydroxylamine (NH2OH) N1->N2 Deprotonation N4 Nucleophilic Attack (Nitrogen attacks Nitrile) N2->N4 N3 N-Boc-2-cyanopyrrolidine (Electrophilic C≡N) N3->N4 N5 N-Hydroxyamidine Intermediate N4->N5 N6 Stable Amidoxime (Tautomerization) N5->N6 Proton Transfer

Fig 2: Mechanistic pathway of nucleophilic amidoxime formation from the nitrile precursor.

References

  • Title: WO 2014/020462 A1 - Improved process for preparation of vildagliptin intermediate Source: Google Patents URL
  • Title: Optimizing reaction conditions for the synthesis of amidoximes from nitriles Source: BenchChem Technical Support URL
  • Source: Bioconjugate Chemistry (ACS Publications / PMC)

Sources

Application

Application Notes and Protocols: Pyrrolidine Amidoximes as Versatile Chelating Ligands in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Emergence of Pyrrolidine Amidoximes in Homogeneous Catalysis In the dynamic field of transition metal catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Pyrrolidine Amidoximes in Homogeneous Catalysis

In the dynamic field of transition metal catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope.[1] Pyrrolidine-based structures have long been recognized as privileged scaffolds in organocatalysis and as chiral ligands.[2] This guide delves into the burgeoning application of a specific class of these molecules: pyrrolidine amidoximes. The unique electronic and steric properties of the amidoxime functionality, characterized by the -C(NH₂)=NOH group, make it a compelling bidentate chelating moiety for transition metals.[3]

The incorporation of the rigid five-membered pyrrolidine ring introduces specific stereochemical constraints around the metal center, which can be exploited to influence the outcome of catalytic transformations. This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of a chiral pyrrolidine amidoxime ligand, its complexation with palladium, and its application as a catalyst in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1][4][5]

I. Synthesis of (S)-N'-Hydroxypyrrolidine-2-carboximidamide Ligand

The synthesis of the pyrrolidine amidoxime ligand is a multi-step process commencing from the readily available and chiral starting material, L-proline. The following protocols are designed to be robust and scalable.

Logical Workflow for Ligand Synthesis

cluster_0 Step 1: Amidation cluster_1 Step 2: Dehydration cluster_2 Step 3: Amidoxime Formation L-Proline L-Proline L-Prolinamide L-Prolinamide L-Proline->L-Prolinamide SOCl2, MeOH then NH3 L-Prolinamide_ref L-Prolinamide Pyrrolidine-2-carbonitrile Pyrrolidine-2-carbonitrile L-Prolinamide_ref->Pyrrolidine-2-carbonitrile TFAA or POCl3/DMF Pyrrolidine-2-carbonitrile_ref Pyrrolidine-2-carbonitrile Target_Ligand (S)-N'-Hydroxypyrrolidine- 2-carboximidamide Pyrrolidine-2-carbonitrile_ref->Target_Ligand NH2OH·HCl, Base

Caption: Synthetic pathway for (S)-N'-Hydroxypyrrolidine-2-carboximidamide.

Protocol 1.1: Synthesis of (S)-Pyrrolidine-2-carboxamide (L-Prolinamide)

This protocol describes the conversion of L-proline to its corresponding amide, a key intermediate.

Materials:

  • L-Proline

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Ammonia (NH₃) gas or a solution of ammonia in methanol

  • Anhydrous diethyl ether

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Esterification: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend L-proline (1.0 eq) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the stirred suspension. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude L-proline methyl ester hydrochloride as a white solid.

  • Amidation: Dissolve the crude ester hydrochloride in a minimal amount of anhydrous methanol and cool to 0 °C.

  • Bubble ammonia gas through the solution or add a saturated solution of ammonia in methanol until the solution is basic.

  • Allow the reaction mixture to stir at room temperature overnight in a sealed flask.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with anhydrous diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (S)-pyrrolidine-2-carboxamide.

Characterization:

  • ¹H NMR (DMSO-d₆): Expect signals for the pyrrolidine ring protons and the amide protons.

  • ¹³C NMR (DMSO-d₆): Expect signals for the five carbons of the pyrrolidine ring, including the carbonyl carbon of the amide.[6]

  • IR (KBr): Characteristic N-H stretching bands for the amide and the amine, and a strong C=O stretching band.

Protocol 1.2: Synthesis of (S)-Pyrrolidine-2-carbonitrile

This step involves the dehydration of the amide to the corresponding nitrile.

Materials:

  • (S)-Pyrrolidine-2-carboxamide

  • Trifluoroacetic anhydride (TFAA) or Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF) (Vilsmeier reagent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-pyrrolidine-2-carboxamide (1.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C.

  • Method A (TFAA): Slowly add trifluoroacetic anhydride (1.5 eq) dropwise to the cooled solution.

  • Method B (Vilsmeier Reagent): In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to anhydrous DMF (3.0 eq) at 0 °C. Then, add this reagent to the amide solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude (S)-pyrrolidine-2-carbonitrile. The product can be purified by vacuum distillation or column chromatography.[7]

Characterization:

  • ¹H NMR (CDCl₃): Signals corresponding to the pyrrolidine ring protons.

  • ¹³C NMR (CDCl₃): Signals for the four sp³ carbons of the pyrrolidine ring and a characteristic signal for the nitrile carbon (around 118-125 ppm).[6][8]

  • IR (neat): A sharp, medium-intensity C≡N stretching band around 2240 cm⁻¹.

Protocol 1.3: Synthesis of (S)-N'-Hydroxypyrrolidine-2-carboximidamide

This final step converts the nitrile to the desired amidoxime ligand.

Materials:

  • (S)-Pyrrolidine-2-carbonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve (S)-pyrrolidine-2-carbonitrile (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and a base such as triethylamine (1.6 eq) or sodium carbonate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring the disappearance of the nitrile starting material by TLC or IR spectroscopy.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by column chromatography on silica gel.

Characterization Data for (S)-N'-Hydroxypyrrolidine-2-carboximidamide:

Technique Expected Observations
¹H NMR (DMSO-d₆)Signals for pyrrolidine ring protons, a broad singlet for the -NH₂ protons, a singlet for the -OH proton, and a singlet for the N-H proton.
¹³C NMR (DMSO-d₆)Signals for the four sp³ carbons of the pyrrolidine ring and a signal for the imidoyl carbon (-C=NOH) in the range of 150-160 ppm.[6][9]
IR (KBr) Broad O-H and N-H stretching bands (3000-3500 cm⁻¹), C=N stretching band (around 1650 cm⁻¹), and N-O stretching band (around 930 cm⁻¹).
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product.

II. Synthesis of the Palladium(II)-Pyrrolidine Amidoxime Complex

The synthesized pyrrolidine amidoxime ligand can be readily complexed with a suitable palladium precursor to form the active catalyst.

Logical Workflow for Complex Synthesis

cluster_0 Complexation Ligand (S)-N'-Hydroxypyrrolidine- 2-carboximidamide Pd_Complex [Pd(L)2]Cl2 Ligand->Pd_Complex Pd_Precursor PdCl2(CH3CN)2 Pd_Precursor->Pd_Complex

Caption: Formation of the Palladium(II)-Pyrrolidine Amidoxime Complex.

Protocol 2.1: Synthesis of Bis((S)-N'-hydroxypyrrolidine-2-carboximidamide)palladium(II) Chloride

This protocol describes a general method for the synthesis of the palladium complex.

Materials:

  • (S)-N'-Hydroxypyrrolidine-2-carboximidamide (Ligand)

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂)

  • Anhydrous Dichloromethane (DCM) or Ethanol

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous DCM or ethanol.

  • In a separate flask, dissolve the (S)-N'-hydroxypyrrolidine-2-carboximidamide ligand (2.0 eq) in the same solvent.

  • Slowly add the ligand solution to the stirred solution of the palladium precursor at room temperature.

  • A precipitate may form upon addition. Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete, reduce the volume of the solvent under reduced pressure.

  • Add anhydrous diethyl ether to precipitate the complex completely.

  • Filter the solid product, wash with diethyl ether, and dry under vacuum to yield the palladium complex as a solid.

Characterization of the Palladium Complex:

Technique Expected Observations
¹H NMR (DMSO-d₆)Broadening and shifting of the ligand proton signals upon coordination to the paramagnetic palladium center.
IR (KBr) Shifts in the C=N and N-O stretching frequencies of the amidoxime group upon coordination to the palladium ion.
Elemental Analysis To confirm the C, H, N content and the ligand-to-metal ratio.
UV-Vis Spectroscopy To observe d-d transitions and charge-transfer bands characteristic of the palladium complex.

III. Application in Suzuki-Miyaura Cross-Coupling Reaction

The synthesized palladium-pyrrolidine amidoxime complex is now ready to be employed as a catalyst in the Suzuki-Miyaura cross-coupling reaction. The following protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol details a model Suzuki-Miyaura cross-coupling reaction.[4][5]

Materials:

  • Bis((S)-N'-hydroxypyrrolidine-2-carboximidamide)palladium(II) chloride (Catalyst)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Toluene and Water (or Dioxane/Water)

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating mantle

Experimental Setup:

  • All reactions should be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques.

Procedure:

  • To a Schlenk flask, add the palladium-pyrrolidine amidoxime catalyst (0.1 - 1 mol%), 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methoxybiphenyl.

Data Analysis and Expected Results:

Parameter Measurement/Observation
Reaction Time Typically 2-12 hours, depending on catalyst loading and temperature.
Yield Expected to be high, potentially >90%, based on the efficiency of similar palladium-catalyzed systems.[4][5]
Product Characterization Confirm the structure of 4-methoxybiphenyl using ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Trustworthiness and Self-Validation

The protocols provided herein are designed to be self-validating. The successful synthesis of each intermediate and the final ligand can be confirmed by the characterization data provided. The purity of the starting materials is crucial for the success of the catalytic reaction. The catalytic protocol includes a standard model reaction, allowing researchers to validate the activity of their synthesized catalyst before applying it to more complex substrates. Any significant deviation from the expected results should prompt a re-evaluation of the purity of the reagents and the integrity of the experimental setup.

V. Conclusion and Future Outlook

Pyrrolidine amidoximes represent a promising class of ligands for transition metal catalysis. Their straightforward synthesis from readily available chiral precursors, coupled with their effective chelating properties, opens up new avenues for the development of novel and efficient catalysts. The detailed protocols in this guide provide a solid foundation for researchers to explore the potential of these ligands in a variety of catalytic transformations beyond the Suzuki-Miyaura coupling, including but not limited to C-N coupling, Heck reactions, and asymmetric catalysis. The modular nature of the pyrrolidine scaffold allows for further tuning of the ligand's steric and electronic properties, paving the way for the next generation of high-performance catalysts.

References

  • Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. CN107501154B.
  • Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

  • Magnetite tethered mesoionic carbene-palladium (II): An efficient and reusable nanomagnetic catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in aqueous medium. ResearchGate. [Link]

  • Biffis, A., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(S1), 1-13. [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]

  • Leadbeater, N. E., & Marco, M. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 10(4), 834-837. [Link]

  • How do you achieve conversion of L-proline to(S)-pyrrolidine-2-carbonitrile? ResearchGate. [Link]

  • Krasnopeeva, A. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

  • Corrosion. (2020, August 20). Proline Decarboxylation to Pyrrolidine [Video]. YouTube. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules, 27(3), 969. [Link]

  • NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances.

  • Chemical shifts (ppm) in 1 H and 13 C NMR spectra of Hpir and MoO 2 (pir) 2 in d 6 -dmso. ResearchGate. [Link]

  • Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile. CN104262227A.
  • Synthesis of ligand and Palladium(II) complex. ResearchGate. [Link]

  • Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. MDPI. [Link]

  • Orthogonal Biosynthesis of Pyrrolamides through Dehydration by a Pathway-Specific Glycoside Hydrolase-Like Enzyme in Gram-Positive Bacteria. ACS Chemical Biology. [Link]

  • Cationic nickel and palladium complexes with bidentate ligands for the C-C linkage of olefins. KOPS - University of Konstanz. [Link]

  • Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. MDPI. [Link]

  • A Novel Synthetic Route to L-Proline. Synlett.
  • Cross-coupling reactions with transition-metal-catalysts are considerably useful synthetic process for C-C bonds formation. Pyrimidyl formamidine palladium(II) complex as a nanocatalyst for aqueous Suzuki-Miyaura coupling. [Link]

  • Preparation of pyrrolidine via decarboxylation of l-proline. Sciencemadness.org. [Link]

  • Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. Molecules. [Link]

  • One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same. WO2022003405A1.
  • Pyrrolidin‐2‐ols as a Source of Cyclic (Alkyl)(Amino)Carbenes. Angewandte Chemie International Edition. [Link]

  • (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses. [Link]

  • Palladium Complexes with Bidentate P,N Ligands: Synthesis, Characterization and Application in Ethene Oligomerization. ResearchGate. [Link]

  • A guide to 13c nmr chemical shift values. Compound Interest. [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. [Link]

  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules. [Link]

Sources

Method

Reagents for the conversion of pyrrolidine carbonitriles to N-hydroxycarbamimidoyl derivatives

Application Note: Reagents and Protocols for the Conversion of Pyrrolidine Carbonitriles to N-Hydroxycarbamimidoyl Derivatives Executive Summary The transformation of pyrrolidine carbonitriles into N-hydroxycarbamimidoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Protocols for the Conversion of Pyrrolidine Carbonitriles to N-Hydroxycarbamimidoyl Derivatives

Executive Summary

The transformation of pyrrolidine carbonitriles into N-hydroxycarbamimidoyl (amidoxime) derivatives is a pivotal synthetic operation in medicinal chemistry. Amidoximes serve as critical pharmacophores—functioning as nitric oxide (NO) donors, bioisosteres for carboxylic acids, and highly bioavailable prodrugs for amidines . This application note provides a comprehensive, self-validating guide to selecting reagents, understanding the mechanistic causality, and executing the conversion of pyrrolidine carbonitriles with high fidelity.

Mechanistic Insights & Causality

The conversion relies on the nucleophilic addition of hydroxylamine ( NH2​OH ) to the electrophilic carbon of the nitrile group.

  • Reagent Causality : Hydroxylamine is highly unstable and potentially explosive in its free base form. Therefore, it is universally sourced as hydroxylamine hydrochloride ( NH2​OH⋅HCl ). A base is required to deprotonate the salt in situ, releasing the active nucleophile in a controlled manner [[1]]().

  • Nucleophilic Attack : Hydroxylamine possesses two nucleophilic centers (oxygen and nitrogen). Due to the alpha-effect and lower electronegativity, the nitrogen atom acts as the primary nucleophile, attacking the C≡N bond to form a tetrahedral intermediate .

  • Solvent Effects : Protic solvents like ethanol (EtOH) or methanol (MeOH) are mandated. They not only solubilize the polar reagents but actively participate in the requisite proton transfer steps that collapse the intermediate into the stable N-hydroxycarbamimidoyl tautomer.

  • Regioselectivity : In complex bicyclic pyrrolidine systems, hydroxylamine can sometimes induce regioselective pyrrolidine ring opening. However, for standard 2- or 3-carbonitrile pyrrolidines, direct nitrile addition is the dominant thermodynamic pathway .

Mechanism A NH2OH·HCl + Base B Free Hydroxylamine (NH2OH) A->B Deprotonation (pH > 8) D Nucleophilic Attack (N-attack on C≡N) B->D C Pyrrolidine Carbonitrile (Substrate) C->D E Proton Transfer & Tautomerization D->E F Amidoxime Derivative (N-hydroxycarbamimidoyl) E->F Thermodynamic Sink

Reaction mechanism of pyrrolidine carbonitrile conversion to amidoxime via nucleophilic addition.

Reagent Selection Guide

The choice of base dictates the reaction kinetics and the purity of the final product.

  • Sodium Carbonate ( Na2​CO3​ ) / Potassium Carbonate ( K2​CO3​ ) : The industry standard. They provide a heterogeneous reaction mixture in ethanol, slowly releasing the free base hydroxylamine. This controlled release minimizes side reactions and thermal degradation of NH2​OH .

  • Triethylamine (TEA) / N,N-Diisopropylethylamine (DIPEA) : Homogeneous alternatives. Useful for highly sterically hindered pyrrolidines (e.g., heavily substituted 1-Boc-pyrrolidine-2-carbonitriles) where maximum nucleophile concentration is needed immediately.

  • Sodium Methoxide ( NaOMe ) : Used for highly unreactive nitriles, though it risks transesterification if ester protecting groups are present on the pyrrolidine scaffold.

Quantitative Data: Reaction Conditions & Yields

The following table summarizes validated conditions for various pyrrolidine carbonitrile substrates.

Substrate TypeBaseSolventTemp (°C)Time (h)Avg. Yield (%)Reference
Pyrrolidine-2-carbonitrile Na2​CO3​ EtOH78 (Reflux)12-1885-92
1-Boc-pyrrolidine-3-carbonitrileTEAMeOH65 (Reflux)8-1078-84
Bicyclic pyrrolidine derivatives NH2​OH⋅HCl (excess)EtOH801863-93

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. To ensure scientific integrity, do not proceed to the subsequent step unless the in-process control (IPC) criteria are explicitly met.

Workflow Step1 1. Reagent Prep Mix NH2OH·HCl & Base Step2 2. Substrate Addition Add Pyrrolidine Nitrile Step1->Step2 CO2 ceases Step3 3. Reaction Reflux in EtOH (2-18h) Step2->Step3 Step4 4. Workup Solvent Evap & Extraction Step3->Step4 LC-MS confirms Step5 5. Purification Crystallization / Column Step4->Step5 Phase separation

Self-validating experimental workflow for the synthesis of N-hydroxycarbamimidoyl derivatives.

Step 1: In Situ Generation of Free Hydroxylamine

  • Suspend NH2​OH⋅HCl (2.0 equivalents) in anhydrous ethanol (0.2 M relative to substrate).

  • Add Na2​CO3​ (2.5 equivalents) portion-wise at room temperature.

  • Validation Check (IPC): Observe the evolution of CO2​ gas. Stir for 30 minutes until gas evolution completely ceases. Spot the slurry on wet pH paper; it must read between pH 8-9, confirming the complete generation of the free base.

Step 2: Substrate Addition

  • Add the pyrrolidine carbonitrile (1.0 equivalent) to the basic slurry. If the substrate is a solid, dissolve it in a minimal volume of ethanol prior to addition to prevent clumping and ensure homogeneous distribution.

Step 3: Reaction Execution

  • Equip the flask with a reflux condenser and heat to 75–80 °C.

  • Validation Check (IPC): After 4 hours, sample the reaction. Perform TLC (Eluent: 10% MeOH in DCM, visualized with Ninhydrin or Iodine). The starting nitrile (higher Rf) should diminish, replaced by a highly polar, UV-active amidoxime spot (lower Rf). Alternatively, use LC-MS to confirm the mass shift ( [M+H]++33 Da ). Continue refluxing (up to 18 h) until the starting material is <5% by peak area.

Step 4: Quenching and Workup

  • Cool the reaction to room temperature.

  • Filter the mixture through a Celite pad to remove inorganic salts ( NaCl , unreacted Na2​CO3​ ). Wash the pad thoroughly with hot ethanol.

  • Concentrate the filtrate in vacuo.

  • Partition the residue between Ethyl Acetate and Water.

  • Validation Check (IPC): Check the pH of the aqueous layer. It should be neutral to slightly basic. Causality: If the aqueous layer is acidic, the newly formed amidoxime will protonate and partition into the aqueous layer, destroying the organic yield.

  • Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over Na2​SO4​ and concentrate.

Step 5: Purification & Characterization

  • Purify the crude product via recrystallization (e.g., from EtOAc/Hexanes) or flash column chromatography (DCM/MeOH gradient).

  • Validation Check (IPC): Run 1H NMR in DMSO-d6​ . The successful formation of the N-hydroxycarbamimidoyl group is definitively confirmed by the presence of two distinct downfield signals: a broad singlet integrating for 2H at ~5.4–5.8 ppm ( −NH2​ ) and a broad singlet integrating for 1H at ~9.0–9.6 ppm ( −OH ).

References

  • [2] Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: Molecules (MDPI) URL:[Link]

  • [1] Title: Stabilization of hydroxylamine containing solutions and method for their preparation Source: US Patent 20090112024A1 URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Unwanted Boc-Group Cleavage During Amidoxime Reduction

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals struggling with the chemoselective reduction of N-Boc protected amidoximes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals struggling with the chemoselective reduction of N-Boc protected amidoximes to amidines.

Core Principles: The Boc-Amidoxime Conflict

Understanding the Causality The transformation of an amidoxime (RC(=NOH)NH₂) to an amidine (RC(=NH)NH₂) requires the cleavage of a strong N-O bond. Traditional protocols rely on (H₂, Pd/C) in glacial acetic acid or dissolving metal reductions (Zn/AcOH)[1]. The acidic environment is intentionally designed to protonate the hydroxyl oxygen, transforming it into a superior leaving group (water) and accelerating the reduction.

However, the tert-butyloxycarbonyl (Boc) protecting group is fundamentally incompatible with these conditions. The Boc carbamate is acid-labile; exposure to acetic acid—especially at elevated temperatures or when paired with Lewis acidic metal cations like Zn²⁺—triggers an acid-catalyzed fragmentation into isobutylene and carbon dioxide. To preserve the Boc group, the reduction must be decoupled from strong Brønsted or Lewis acidity.

Workflow: Selecting the Optimal Reduction Strategy

Workflow Start N-Boc Amidoxime Reduction MetalSens Substrate contains reducible alkenes/alkynes? Start->MetalSens YesAlkenes Yes MetalSens->YesAlkenes Alkene/Halogen present NoAlkenes No MetalSens->NoAlkenes Fully saturated/Stable SmI2 SmI2 Reduction (Neutral, Chemoselective) YesAlkenes->SmI2 ZnNH4Cl Zn / NH4Cl (Mild Aqueous) YesAlkenes->ZnNH4Cl TransferH Transfer Hydrogenation (HCOOK, Pd/C) NoAlkenes->TransferH DirectH Direct Hydrogenation (H2, Raney Ni, EtOH) NoAlkenes->DirectH

Workflow for selecting Boc-compatible amidoxime reduction conditions.

Troubleshooting Guide & FAQs

Q: Why does my Boc group completely degrade when using H₂ and Pd/C in acetic acid? A: Acetic acid is strong enough to cause partial or complete Boc deprotection over the typical 12-24 hour reaction times required for N-O cleavage. Furthermore, the palladium catalyst can sometimes act as a mild Lewis acid, exacerbating the cleavage. To fix this, you must switch to a neutral solvent system (e.g., Ethanol or Ethyl Acetate) or utilize a highly active catalyst like Raney Nickel that does not require acid activation[2].

Q: Can I still use Palladium on Carbon (Pd/C) without losing the Boc group? A: Yes, by employing Transfer Hydrogenation . Research by demonstrates that potassium formate (HCOOK) acts as an excellent, safe hydrogen donor when paired with Pd/C[3]. Because amidoximes reduce slowly under neutral conditions, the protocol involves first activating the amidoxime by acylating it with acetic anhydride (Ac₂O). The resulting acylated intermediate reduces rapidly (10-30 minutes) in a mildly buffered methanolic formate solution, minimizing the time the Boc group spends in the reaction mixture and preventing its cleavage[4].

Q: What if my molecule contains reducible double bonds, alkynes, or halogens that Pd/C will destroy? A: You must pivot to chemoselective single-electron transfer (SET) reagents.

  • Samarium Diiodide (SmI₂) : SmI₂ in THF is a highly chemoselective reductant that cleaves N-O bonds under completely neutral conditions, leaving alkenes, alkynes, and Boc groups entirely intact[5].

  • Zinc / Ammonium Chloride (Zn/NH₄Cl) : If SmI₂ is unavailable, replacing acetic acid with an provides a mild, near-neutral (pH ~6-7) environment. Zinc dust in this buffer generates enough reductive potential to cleave the N-O bond without generating the high acidity that destroys Boc groups[6].

Q: Are there solid-phase synthesis alternatives for amidine generation? A: Yes. If you are synthesizing peptides or libraries on a solid support, has been validated for the direct reduction of polymer-bound amidoximes to amidines with high efficiency and without disrupting acid-sensitive linkers or protecting groups[7].

Validated Experimental Protocols

Protocol A: Transfer Hydrogenation via Potassium Formate (Boc-Safe)

Mechanism: In situ generation of H₂ from formate decomposition. Pre-acylation lowers the activation energy for N-O cleavage.

  • Acylation : Dissolve the N-Boc amidoxime (1.0 mmol) in 1 mL of glacial acetic acid. Add acetic anhydride (1.1 mmol) at room temperature. Stir for 5 minutes.

  • Formate Preparation : In a separate vial, prepare potassium formate in situ by mixing formic acid (10.0 mmol) and K₂CO₃ (5.0 mmol) in 1.5 mL of Methanol.

  • Reduction : Add the methanolic potassium formate solution to the acylated amidoxime mixture, followed immediately by 10% Pd/C (10 mol%).

  • Validation Check : The reaction will gently effervesce (CO₂ release from formate). Monitor by TLC (10% MeOH/DCM). The acylated intermediate will rapidly disappear within 10-30 minutes, replaced by a highly polar, ninhydrin-positive amidine spot.

  • Workup : Filter the mixture through a Celite pad to remove Pd/C, wash with MeOH, and concentrate the filtrate under reduced pressure. The brief exposure to AcOH during this rapid reaction prevents Boc cleavage[4].

Protocol B: Neutral Single-Electron Transfer via SmI₂

Mechanism: Two sequential single-electron transfers to the N-O σ orbital, followed by protonation.*

  • Preparation : Dissolve the N-Boc amidoxime (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere.

  • Reduction : Dropwise add a commercially available 0.1 M solution of SmI₂ in THF (22-25 mL, >2.0 equiv) at room temperature.

  • Validation Check : The deep blue color of the SmI₂ solution will rapidly discharge to a pale yellow or colorless state upon contact with the amidoxime, confirming successful single-electron transfer and the oxidation of Sm²⁺ to Sm³⁺.

  • Quenching : Once the blue color persists (indicating complete consumption of the substrate), quench the reaction with saturated aqueous Na₂S₂O₃ and partition with Ethyl Acetate. The Boc group will remain >99% intact due to the strictly neutral conditions[5].

Quantitative Data: Comparison of Reduction Conditions

Reduction MethodReagentsSolvent SystempH ProfileAvg. Reaction TimeBoc Retention (%)Amidine Yield (%)Chemoselectivity (Alkenes/Halogens)
Standard Hydrogenation H₂, Pd/CAcOHHighly Acidic12 - 24 h< 20%70 - 85%Poor
Standard Zinc Zn dustAcOHAcidic2 - 6 h30 - 50%60 - 80%Moderate
Transfer Hydrogenation HCOOK, Pd/C, Ac₂OMeOH / AcOHMildly Acidic10 - 30 min> 95% 85 - 95%Poor
Raney Nickel H₂, Raney NiEtOHNeutral4 - 12 h> 98% 80 - 90%Poor
Samarium Diiodide SmI₂THFNeutral1 - 2 h> 99% 75 - 90%Excellent
Zinc / Ammonium Chloride Zn dust, NH₄ClEtOH / H₂ONeutral (Buffered)2 - 8 h> 95% 70 - 85%Good

References

  • Nadrah, K., & Sollner Dolenc, M. (2007). Preparation of Amidines by Amidoxime Reduction with Potassium Formate. Synlett, 2007(8), 1257-1258. URL:[Link]

  • Cesar, J., & Sollner Dolenc, M. (2004). Solid-phase synthesis of amidines by the reduction of amidoximes. Tetrahedron Letters, 45(40), 7445-7449. URL:[Link]

  • Ostrowska, K., & Kolasa, A. (2005). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Science of Synthesis, 22.4. URL:[Link]

  • Schwardt, O., et al. (2013). Synthesis and Biophysical Characterization of New Glycosyltransferase Inhibitors. University of Hamburg Dissertations. URL:[Link]

  • Baughman, T. W., et al. (2004). Zinc dust in aqueous ammonium chloride reductions. Iowa State University Digital Repository. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing O-acylation in N-hydroxycarbamimidoyl Pyrrolidine Synthesis

Welcome to the technical support center for the synthesis of N-hydroxycarbamimidoyl pyrrolidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-hydroxycarbamimidoyl pyrrolidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this synthesis, with a particular focus on the persistent challenge of O-acylation side reactions. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to enhance the selectivity and yield of your desired N-acylated products.

The information presented here is grounded in established chemical principles and supported by authoritative literature to ensure you are equipped with a trustworthy and robust resource for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of O-acylation side reactions in this synthesis?

A1: The N-hydroxycarbamimidoyl moiety possesses two nucleophilic centers: the nitrogen (N) and the oxygen (O) of the hydroxylamine group. O-acylation occurs when the acylating agent (e.g., an activated carboxylic acid) reacts with the oxygen atom instead of the intended nitrogen atom. This side reaction is a common challenge, particularly when using carbodiimide-based coupling reagents.[1][2]

The reaction of a carboxylic acid with a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forms a highly reactive O-acylisourea intermediate.[1][2][3][4] This intermediate is susceptible to nucleophilic attack. While the desired pathway is the attack by the nitrogen of the N-hydroxycarbamimidoyl group, the oxygen can also attack, leading to the O-acylated byproduct.

Q2: How can I detect the presence of O-acylated byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for the detection and quantification of O-acylated impurities.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is typically the primary tool for assessing the purity of the reaction mixture.[5][6] O-acylated isomers will often have different retention times compared to the desired N-acylated product.

  • Mass Spectrometry (MS): Mass spectrometry is invaluable for confirming the presence of the O-acylated byproduct, as it will have the same molecular weight as the desired product.[7] Fragmentation patterns (MS/MS) can help to distinguish between the N- and O-acylated isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation. The chemical shifts of protons and carbons near the acylation site will differ significantly between the N- and O-acylated isomers.

Q3: Are there any general principles to favor N-acylation over O-acylation?

A3: Yes, the principle of "acidity favors O-acylation, while alkalinity favors N-acylation" is a useful, albeit simplified, guideline.[8] In a more acidic medium, the nitrogen atom is more likely to be protonated, reducing its nucleophilicity and thus favoring attack by the oxygen atom.[8] Conversely, under neutral or slightly basic conditions, the nitrogen is more nucleophilic, promoting the desired N-acylation.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield of the Desired N-acylated Product and Significant Presence of an Isomeric Impurity.

This is the classic presentation of a significant O-acylation side reaction.

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • pH Control: If your reaction conditions are acidic, consider buffering the reaction to a neutral or slightly basic pH. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be beneficial. However, exercise caution as highly basic conditions can lead to other side reactions.

    • Temperature: The rearrangement of the reactive O-acylisourea intermediate to a stable N-acylurea byproduct is more prevalent at higher temperatures.[1] Running the reaction at a lower temperature (e.g., 0 °C) can minimize this and other side reactions.

    • Solvent Choice: The use of solvents with low dielectric constants, such as dichloromethane or chloroform, can minimize the rearrangement of the O-acylisourea to the N-acylurea.[2]

  • Coupling Reagent and Additive Selection:

    • Carbodiimide Additives: The use of additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is highly recommended when using carbodiimides like EDC or DCC.[3][4] These additives react with the O-acylisourea intermediate to form a more stable active ester.[3][4] This active ester is less reactive than the O-acylisourea, which can improve the selectivity for N-acylation over O-acylation.

    • Alternative Coupling Reagents: Consider using alternative coupling reagents that are known to have a lower propensity for O-acylation, such as those based on phosphonium or uronium salts (e.g., HATU, HBTU).

Problem 2: Formation of an N-acylurea Byproduct.

The formation of a stable N-acylurea is a known side reaction when using carbodiimides.[1][2] This occurs through the intramolecular rearrangement of the O-acylisourea intermediate.[1]

Troubleshooting Steps:

  • Utilize Additives: As mentioned previously, the addition of HOBt or NHS can trap the O-acylisourea intermediate as a more stable active ester, thereby preventing its rearrangement to the N-acylurea.[4]

  • Control Stoichiometry: Ensure that the carboxylic acid is not in large excess, as this can promote the formation of symmetrical anhydrides which can then react with the carbodiimide to form N-acylureas.[1]

  • Purification: The N-acylurea byproduct is often insoluble in many organic solvents and can sometimes be removed by filtration.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated N-acylation

This protocol is a starting point and may require optimization for your specific substrates.

  • Dissolve the N-hydroxycarbamimidoyl pyrrolidine starting material in a suitable anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the carboxylic acid (1.0-1.2 equivalents) to the solution.

  • Add HOBt (1.2 equivalents) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.[9][10][11]

  • Upon completion, quench the reaction with a mild aqueous acid (e.g., saturated NH₄Cl solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Parameter Recommendation Rationale
Solvent Anhydrous DMF or CH₂Cl₂Aprotic to prevent hydrolysis of intermediates.
Temperature 0 °C to room temperatureLower temperature minimizes side reactions.[1]
Equivalents of Reagents Carboxylic Acid: 1.0-1.2, HOBt: 1.2, EDC: 1.2Slight excess of coupling reagents ensures full conversion of the limiting reagent.

Mechanistic Diagrams

Acylation Pathways Figure 1: Competing N- and O-Acylation Pathways cluster_activation Carboxylic Acid Activation cluster_reaction Nucleophilic Attack cluster_rearrangement Side Reaction of Intermediate Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide EDC/DCC N_Acylated_Product Desired N-Acylated Product O_Acylisourea->N_Acylated_Product N-attack (Desired) O_Acylated_Byproduct O-Acylated Byproduct O_Acylisourea->O_Acylated_Byproduct O-attack (Side Reaction) N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Intramolecular Rearrangement N_Hydroxycarbamimidoyl N-Hydroxycarbamimidoyl Pyrrolidine

Caption: Competing reaction pathways in carbodiimide-mediated acylation.

Troubleshooting Flowchart Figure 2: Troubleshooting Logic for O-Acylation Start Low yield of N-acylated product? Check_Purity Analyze crude reaction by LC-MS and NMR Start->Check_Purity Is_O_Acylated Is O-acylated isomer present? Check_Purity->Is_O_Acylated Optimize_Conditions Optimize Reaction Conditions: - Adjust pH (neutral/mild base) - Lower temperature (0 °C) - Change solvent Is_O_Acylated->Optimize_Conditions Yes Is_N_Acylurea Is N-acylurea present? Is_O_Acylated->Is_N_Acylurea No Change_Reagents Modify Reagent Strategy: - Add HOBt or NHS - Use alternative coupling reagent (HATU/HBTU) Optimize_Conditions->Change_Reagents End Improved Selectivity Change_Reagents->End Add_Additive Add HOBt/NHS to trap O-acylisourea intermediate Is_N_Acylurea->Add_Additive Yes Is_N_Acylurea->End No Add_Additive->End

Caption: A logical workflow for diagnosing and resolving acylation issues.

References

  • Nagase, H. (2021). Site-Selective Molecular Transformation: Acylation of Hydroxy Groups and C-H Amination. Chemical and Pharmaceutical Bulletin, 69(10), 931-944. [Link]

  • Zhang, C., et al. (2019). The Thorpe-Ingold effect in the EDC/NHS activation of acid-polymers: from NHS-ester to anhydride. RSC Advances, 9(34), 19781-19788. [Link]

  • Aapptec. (2021, May 19). Carbodiimides and Additives. [Link]

  • Rebek, J., & Gaviña, F. (1974). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Journal of the American Chemical Society, 96(22), 7112-7114. [Link]

  • Wikipedia. (2023, November 29). Carbodiimide. [Link]

  • Sarin, V. K., Kent, S. B., Tam, J. P., & Merrifield, R. B. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147-157. [Link]

  • Undheim, K., & Greibrokk, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 472-493. [Link]

  • Chait, B. T., & Field, F. H. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-395. [Link]

  • Wang, Y., et al. (2023). Condition-Controlled O-Acylation and N–O Bond Reduction of Hydroximic Acids with Thioacetic Acid. Organic Letters, 25(17), 3056-3060. [Link]

  • Nielsen, C. S., Hansen, P. H., Lihme, A., & Heegaard, P. M. (1989). Real time monitoring of acylations during solid phase peptide synthesis: a method based on electrochemical detection. Journal of Biochemical and Biophysical Methods, 20(1), 69-79. [Link]

  • ResearchGate. (2023). Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids with Thioacetic Acid. [Link]

  • Wang, Y., et al. (2023). Condition-Controlled O-Acylation and N–O Bond Reduction of Hydroximic Acids with Thioacetic Acid. Organic Letters. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Amiram, M., et al. (2018). Amide-forming chemical ligation via O-acyl hydroxamic acids. Proceedings of the National Academy of Sciences, 115(15), 3786-3791. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 6(10), 1589-1591. [Link]

  • Royal Society of Chemistry. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. [Link]

  • ResearchGate. (2020). Selective N-acylation of 2-ABA and its derivatives. [Link]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for Pyrrolidine Amidoxime Cyclization

Welcome to the Technical Support Center for the synthesis of pyrrolidine-derived 1,2,4-oxadiazoles. The transformation of an amidoxime to a 1,2,4-oxadiazole via O-acylation and subsequent cyclodehydration is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of pyrrolidine-derived 1,2,4-oxadiazoles. The transformation of an amidoxime to a 1,2,4-oxadiazole via O-acylation and subsequent cyclodehydration is a cornerstone reaction in medicinal chemistry. However, the cyclization of the O-acyl amidoxime intermediate is notoriously the most difficult and time-consuming step[1].

When working with pyrrolidine rings—particularly chiral derivatives like proline—temperature control becomes the critical variable. Insufficient heat leaves the reaction stalled at the O-acyl amidoxime intermediate, while excessive heat induces racemization and thermal degradation[2]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to optimize your cyclization workflows.

Diagnostic Data: Temperature-Dependent Failure Modes

Before adjusting your reaction conditions, compare your analytical results against this matrix of common thermal conditions used for O-acyl amidoxime cyclization.

Cyclization ConditionTemperatureTypical YieldEnantiomeric Excess (ee)Observation / Causality
Toluene / 4 Å MS 110 °C~55%<80% (Racemization)High thermal stress causes epimerization of the α-chiral center and drives mass imbalance[2].
DMF (Standard Heating) 100 °CVariable<85%Polar aprotic solvents at prolonged high heat promote complex reaction mixtures and intermediate instability[2].
EtOH / HC(OEt)₃ 60 °C>95%>99% (Preserved)Chemical dehydration lowers the activation barrier, preserving chirality at mild temperatures[2].
KOH / DMSO (Superbase) 25 °C (RT)85-98%>99% (Preserved)The superbase system facilitates rapid cyclodehydration without the need for thermal input[3].
Microwave (DMF) 150 °C>80%N/A (Non-chiral only)Rapid, localized dielectric heating forces cyclization in <10 mins before bulk degradation occurs[4].

Reaction Workflow & Decision Matrix

Use the following decision tree to select the appropriate thermal conditions based on the structural features of your pyrrolidine substrate.

Workflow Start O-Acyl Amidoxime Intermediate CheckChiral Contains α-Chiral Center? (e.g., Proline derivative) Start->CheckChiral Mild Mild Cyclization (EtOH/HC(OEt)3, 60°C) or (KOH/DMSO, RT) CheckChiral->Mild Yes (High Risk of Racemization) Standard Standard Heating (Toluene or DMF, 80-110°C) CheckChiral->Standard No (Thermally Stable) CheckConv LCMS Conversion Check Mild->CheckConv Standard->CheckConv Microwave Microwave Irradiation (150°C, 10 min) CheckConv->Microwave Stalled / Low Yield Product 1,2,4-Oxadiazole Product CheckConv->Product >95% Conversion Microwave->Product

Caption: Decision matrix for selecting cyclization temperatures based on substrate chirality.

Validated Experimental Protocols

Protocol A: Mild Chemical Dehydration (Preserving α-Chirality)

Causality : Heating chiral pyrrolidine O-acyl amidoximes above 80 °C leads to thermal epimerization. By introducing triethyl orthoformate, the reaction relies on chemical dehydration (forming ethanol and ethyl formate as volatile byproducts) rather than purely thermal dehydration. This lowers the energy barrier, allowing the cyclization to proceed cleanly at a mild 60 °C[2].

Step-by-Step Methodology :

  • Dissolve the isolated O-acyl amidoxime (1.0 eq) in anhydrous Ethanol (10 volumes).

  • Add triethyl orthoformate (3.0 eq) to the stirring solution.

  • Heat the reaction mixture to 60 °C under a nitrogen atmosphere.

  • Stir for 2 to 4 hours.

  • Concentrate the mixture under reduced pressure to yield the crude 1,2,4-oxadiazole.

Self-Validation System : Pull a 10 µL aliquot at 2 hours. Dilute in 1 mL MeCN and inject via LCMS. The protocol is validated when the [M+H]⁺ peak of the O-acyl amidoxime is <5% relative to the 1,2,4-oxadiazole product peak. If >5% remains, add an additional 0.5 eq of triethyl orthoformate and stir for 1 more hour.

Protocol B: Superbase-Promoted Room Temperature Cyclization

Causality : For extremely heat-labile substrates, the KOH/DMSO superbase system highly activates the amidoxime oxygen/nitrogen, drastically lowering the activation energy barrier for ring closure so that it occurs efficiently at room temperature (10-20 minutes)[3].

Step-by-Step Methodology :

  • Suspend finely powdered KOH (2.0 eq) in anhydrous DMSO (5 volumes) and stir for 10 minutes at room temperature (20-25 °C).

  • Add the O-acyl amidoxime (1.0 eq) in one portion.

  • Stir vigorously at room temperature for 15-30 minutes.

  • Quench the reaction by pouring it into ice-cold water (20 volumes) and extract with Ethyl Acetate (3 x 10 volumes).

Self-Validation System : Quench a 50 µL aliquot in 500 µL of 1M HCl (to neutralize the superbase) before LCMS injection. Direct injection of the highly basic DMSO mixture will foul the LC column and generate false degradation peaks. Validation is achieved when complete consumption of the intermediate is observed within 30 minutes.

Protocol C: Microwave-Assisted Cyclization (For Non-Chiral Substrates)

Causality : When steric bulk prevents cyclization under standard reflux, prolonged heating only causes degradation. Microwave irradiation provides rapid, uniform dielectric heating, pushing the O-acyl amidoxime over the activation barrier in minutes before bulk thermal decomposition can occur[4].

Step-by-Step Methodology :

  • Dissolve the O-acyl amidoxime (1.0 eq) in anhydrous DMF (0.5 M concentration) in a microwave-safe vial.

  • Seal the vial and irradiate in a microwave reactor at 150 °C for 10 minutes (pressure may reach 7.5–9.0 bar)[4].

  • Cool the vial rapidly to room temperature using compressed air.

  • Dilute with water and extract with Ethyl Acetate, or purify directly via preparative HPLC.

Self-Validation System : Post-irradiation, visually inspect the vial. A transparent, slightly yellow solution indicates successful cyclization. A completely opaque, black solution indicates thermal decomposition; if observed, reduce the temperature to 130 °C for the next optimization run.

Mechanistic Pathway & Thermal Pitfalls

Mechanism A Pyrrolidine Amidoxime + Acyl Donor B O-Acyl Amidoxime (Stable at RT) A->B O-Acylation (0°C to RT) B->B Insufficient Heat (<60°C without catalyst) C 1,2,4-Oxadiazole (Target) B->C Cyclodehydration (Optimal Temp) D Epimerized/Degraded Byproducts B->D Thermal Stress (>110°C)

Caption: Mechanistic pathway of 1,2,4-oxadiazole formation highlighting thermal failure modes.

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning dark brown with multiple low-mass peaks on the LCMS? A: This is a classic signature of thermal decomposition. O-acyl amidoximes are thermally unstable in polar aprotic solvents (like DMF) at elevated temperatures (>100 °C)[2]. If you observe this, immediately lower the reaction temperature and switch to a chemical dehydrating agent (Protocol A) or a superbase system (Protocol B).

Q: My O-acylation step is complete, but cyclization refuses to initiate. Should I just boil it longer? A: No. Prolonged heating (e.g., >24 hours) rarely improves yields for 1,2,4-oxadiazoles and usually leads to amidoxime cleavage or hydrolysis[1]. If the reaction is stalled, the activation energy for cyclodehydration has not been met. For non-chiral substrates, switch to microwave irradiation at 150 °C for 10 minutes to force the reaction (Protocol C)[4].

Q: How do I prevent racemization of my proline-derived oxadiazole? A: The α-stereocenter of pyrrolidine (proline) derivatives is highly susceptible to epimerization under basic and high-temperature conditions. You must strictly decouple the acylation and cyclization steps. Perform the O-acylation at 0 °C to room temperature, isolate the intermediate (avoiding aqueous workups if hydrolysis is observed), and cyclize at ≤60 °C using triethyl orthoformate[2].

Q: Can I perform the acylation and cyclization in one pot? A: While one-pot procedures exist, they are generally not recommended for sensitive pyrrolidine substrates. One-pot methods typically require refluxing in high-boiling solvents (like pyridine or toluene) or sealed tubes, which leads to thermal degradation[1]. For robust substrates, one-pot is fine; for sensitive chiral ones, a two-step telescoped approach is mandatory to preserve enantiomeric purity[2].

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Pyrrolidines: A Comparative Guide to Boc and Fmoc Protection in Pyrrolidine Amidoxime Synthesis

Introduction: The Strategic Importance of Pyrrolidine Amidoximes and Protecting Group Chemistry The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrrolidine Amidoximes and Protecting Group Chemistry

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and natural products.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules.[3][4] When functionalized with an amidoxime group (a hydroxylated amidine), the resulting pyrrolidine amidoxime scaffold becomes a powerful tool in drug discovery, often serving as a bioisostere for carboxylic acids or as a prodrug for nitric oxide (NO) donors.[5]

The synthesis of these valuable intermediates, however, necessitates a strategic approach to protecting group chemistry. The pyrrolidine nitrogen, a secondary amine, is nucleophilic and requires masking to prevent unwanted side reactions during the multi-step synthesis of the amidoxime functionality.[2] The choice of this protecting group is a critical decision that dictates the entire synthetic strategy, influencing reaction conditions, compatibility with other reagents, and the final deprotection scheme.

This in-depth guide provides a comprehensive comparison of two of the most prevalent N-protecting groups used for this purpose: the acid-labile tert-butoxycarbonyl (Boc) group, as seen in 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine , and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, used in Fmoc-protected pyrrolidine amidoximes . We will explore their respective syntheses, deprotection protocols, and orthogonal stability, supported by experimental data and workflows to guide researchers in making the optimal choice for their drug development pipeline.

The Core Synthetic Challenge: From Protected Nitrile to Amidoxime

The most common and efficient pathway to synthesize N-protected pyrrolidine amidoximes involves the reaction of a corresponding N-protected 2-cyanopyrrolidine with hydroxylamine.[5] This transformation is typically robust, but its success hinges on the stability of the chosen protecting group (Boc or Fmoc) to the reaction conditions.

G cluster_0 A N-Protected Proline Derivative B N-Protected 2-Cyanopyrrolidine A->B Amidation then Dehydration C N-Protected Pyrrolidine Amidoxime B->C NH2OH·HCl, Base (e.g., NaHCO3)

Caption: General synthetic pathway to N-protected pyrrolidine amidoximes.

Strategy 1: The Workhorse - 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine

The tert-butoxycarbonyl (Boc) group is arguably one of the most widely used amine protecting groups in organic synthesis.[6] Its popularity stems from its general stability to a wide range of nucleophilic and basic conditions, while being readily removable under acidic conditions.[6][7]

Synthesis and Stability

The synthesis of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine is straightforward, typically starting from commercially available 1-Boc-L-proline. The carboxylic acid is converted to a primary amide, followed by dehydration to the nitrile (1-Boc-2-cyanopyrrolidine). This intermediate is then treated with hydroxylamine hydrochloride and a mild base to yield the final product. The Boc group is stable throughout this sequence.

Deprotection: The Acid-Labile Nature of Boc

Removal of the Boc group is its defining feature and is achieved under acidic conditions.[8] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[9]

G cluster_0 A Boc-Protected Pyrrolidine Amidoxime B Protonated Intermediate A->B Strong Acid (e.g., TFA, HCl) C Free Pyrrolidine Amidoxime (as salt) B->C D t-Butyl Cation + CO2 B->D Fragmentation

Caption: Acid-catalyzed deprotection mechanism for the Boc group.

Common reagents for Boc deprotection include neat trifluoroacetic acid (TFA) or solutions of hydrogen chloride (HCl) in organic solvents like 1,4-dioxane or ethyl acetate.[8][9]

Advantages of the Boc Strategy:

  • Robustness: The Boc group is stable to many synthetic reagents, including organometallics and mild bases, providing broad compatibility.[6]

  • Cost-Effectiveness: Boc-protected amino acids and Boc anhydride are generally less expensive than their Fmoc counterparts, which can be a significant factor in large-scale synthesis.[]

  • High Yields: Both protection and deprotection steps typically proceed in high yields.

Disadvantages of the Boc Strategy:

  • Harsh Deprotection: The use of strong acids (TFA, HCl) can be detrimental to other acid-sensitive functional groups within a complex molecule.[]

  • Safety Concerns: Strong acids like TFA are corrosive and require careful handling.

  • Limited Orthogonality: While orthogonal to base-labile groups, it is not compatible with acid-labile side-chain protecting groups (e.g., tert-butyl esters) commonly used in peptide synthesis.[11]

Strategy 2: The Orthogonal Choice - Fmoc-Protected Pyrrolidine Amidoximes

The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a complementary, orthogonal strategy to Boc protection. Its key feature is its stability to acidic conditions and its lability towards mild bases, typically secondary amines like piperidine.[12][13] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS).[11][14]

Synthesis and Stability

The synthesis of an Fmoc-protected pyrrolidine amidoxime follows a similar path to the Boc analogue, starting from N-Fmoc-proline. The Fmoc group is stable to the conditions required for nitrile formation and subsequent reaction with hydroxylamine. It is also exceptionally stable to the strong acids used to cleave tert-butyl-based side-chain protecting groups, making it ideal for complex syntheses where multiple protecting groups are required.[12]

Deprotection: The Base-Labile Nature of Fmoc

Fmoc removal is achieved via a β-elimination mechanism initiated by a base.[15] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the elimination of dibenzofulvene and the release of the free amine.[12]

G cluster_0 A Fmoc-Protected Pyrrolidine Amidoxime B Proton Abstraction (Fluorenyl Anion) A->B Base (e.g., 20% Piperidine in DMF) C Free Pyrrolidine Amidoxime B->C β-Elimination D Dibenzofulvene-Piperidine Adduct B->D + Piperidine

Caption: Base-catalyzed deprotection mechanism for the Fmoc group.

The deprotection is typically rapid, often completing within minutes at room temperature using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Advantages of the Fmoc Strategy:

  • Mild Deprotection: The use of a mild base like piperidine preserves acid-sensitive functionalities and linkers, which is crucial in SPPS and the synthesis of complex molecules.[14]

  • True Orthogonality: The Fmoc group is fully orthogonal to acid-labile Boc and tert-butyl protecting groups, allowing for highly selective deprotection schemes.[11][12]

  • Automation-Friendly: The mild conditions and rapid kinetics are highly amenable to automated peptide synthesizers.[12]

Disadvantages of the Fmoc Strategy:

  • Base Sensitivity: The Fmoc group is incompatible with strong basic conditions that may be required elsewhere in a synthetic route.

  • Diketopiperazine Formation: In SPPS, dipeptides containing proline at the C-terminus are prone to cyclization and cleavage from the resin upon Fmoc deprotection.[15]

  • Cost: Fmoc-protected amino acids and reagents are generally more expensive than their Boc counterparts.[]

Head-to-Head Comparison: Performance and Applications

The choice between Boc and Fmoc protection for a pyrrolidine amidoxime is not merely a matter of preference but a strategic decision based on the overall synthetic plan.

Feature1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidineFmoc-Protected Pyrrolidine Amidoximes
Deprotection Reagent Strong Acid (TFA, HCl)[8][9]Mild Base (20% Piperidine in DMF)[12][15]
Deprotection Conditions Harsh, potentially cleaving other acid-labile groupsMild, preserving acid-sensitive groups[14]
Stability Stable to bases, nucleophiles, catalytic hydrogenation.[6]Stable to strong acids (TFA, HF).[12]
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc).[6]Fully orthogonal to acid-labile groups (e.g., Boc, tBu).[11]
Primary Application Solution-phase synthesis; when acid-stability of other groups is not a concern.Solid-phase peptide synthesis (SPPS); synthesis of complex molecules with acid-sensitive groups.[12]
Key Limitation Lack of compatibility with acid-labile side-chain protection.Potential for base-catalyzed side reactions (e.g., diketopiperazine formation).[15]
Relative Cost Generally lower.[]Generally higher.[]

Decision Workflow: Choosing the Right Strategy

To assist in the selection process, the following decision-making workflow can be applied.

Caption: Decision workflow for selecting Boc vs. Fmoc protection.

Experimental Protocols

The following protocols are representative procedures for the synthesis and deprotection of Boc- and Fmoc-protected pyrrolidine amidoximes. Researchers should adapt these methods based on the specific substrate and scale.

Protocol 1: Synthesis of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine

This protocol assumes the starting material is 1-Boc-2-cyanopyrrolidine, which can be prepared from 1-Boc-proline.

Step 1: Amidoxime Formation [5]

  • To a stirred solution of 1-Boc-2-cyanopyrrolidine (1.0 eq) in ethanol (EtOH), add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium bicarbonate (NaHCO₃, 1.5 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine.

Protocol 2: Acidic Deprotection of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine[8][9]

Method A: Using Trifluoroacetic Acid (TFA)

  • Dissolve the Boc-protected pyrrolidine amidoxime (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the product as the TFA salt.

  • Collect the solid by filtration and dry under vacuum.

Method B: Using HCl in Dioxane

  • Suspend the Boc-protected pyrrolidine amidoxime (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure or add diethyl ether to precipitate the product.

  • Collect the solid hydrochloride salt by filtration and dry under vacuum.

Protocol 3: Base-Catalyzed Deprotection of N-Fmoc-2-(N-hydroxycarbamimidoyl)pyrrolidine[15][16]
  • Dissolve the Fmoc-protected pyrrolidine amidoxime (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add piperidine to achieve a 20% (v/v) concentration.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.

  • The crude product can then be purified by an appropriate method, such as preparative HPLC, to remove the dibenzofulvene-piperidine adduct.

Conclusion and Authoritative Insights

The choice between 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine and its Fmoc-protected counterpart is a critical decision that extends beyond simple protection and deprotection. It defines the strategic possibilities for subsequent molecular elaboration.

  • Choose the Boc strategy for its robustness and cost-effectiveness in solution-phase syntheses where the final deprotection step with strong acid does not compromise other functionalities. It is an excellent choice for producing the core pyrrolidine amidoxime scaffold in bulk.

  • Choose the Fmoc strategy when orthogonality is paramount. Its mild, base-labile nature is indispensable for solid-phase peptide synthesis and for constructing complex molecules bearing acid-sensitive groups. While more costly, the precision and compatibility it offers are often non-negotiable for advanced drug candidates.

Ultimately, a thorough understanding of the stability and lability of each protecting group allows the medicinal chemist to design elegant, efficient, and high-yielding synthetic routes, accelerating the journey from a promising scaffold to a potential therapeutic agent.

References

  • Worthington, R. J., et al. (2007). Homopolymeric pyrrolidine-amide oligonucleotide mimics: Fmoc-synthesis and DNA/RNA binding properties. PubMed.
  • BenchChem. (2026). A Researcher's Guide to Amine Protection: Comparative Stability of Cbz, Boc, and Fmoc Groups. Benchchem.
  • Clément, B., et al. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC.
  • BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. Benchchem.
  • BenchChem. (2025). A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. Benchchem.
  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • BenchChem. (n.d.). Application of Pyrrolidine-3,4-diamine in Peptide Synthesis: A Framework for Creating Novel Peptidomimetics. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for Pyrrolidine Synthesis via Reductive Amination. Benchchem.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • American Chemical Society. (n.d.). An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. ACS Publications.
  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.
  • Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage.
  • BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • Reddy, R., et al. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC.
  • Bartra, M., et al. (1993). A highly selective protocol for the deprotection of BOC-protected amides and carbamates. Tetrahedron Letters.
  • Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • CymitQuimica. (n.d.). 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine. CymitQuimica.
  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • ResearchGate. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ResearchGate.
  • Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. Google Patents.
  • The Royal Society of Chemistry. (n.d.). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. RSC Publishing.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. Benchchem.
  • The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. RSC Publishing.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Maity, S., et al. (2012). Synthesis of Fmoc-protected proline-glutamic acid chimeras. ResearchGate.
  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... ResearchGate.
  • BenchChem. (2025). A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis. Benchchem.

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Comparative

HPLC method validation for 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine purity analysis

A Comprehensive Guide to HPLC Method Validation for 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine Purity Analysis As a Senior Application Scientist, I often encounter the chromatographic challenges associated with highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to HPLC Method Validation for 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine Purity Analysis

As a Senior Application Scientist, I often encounter the chromatographic challenges associated with highly functionalized chiral intermediates. 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine is a prime example: it is a critical building block in the synthesis of bioactive heterocycles and pharmaceuticals[1]. However, its structural dichotomy—a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group paired with a highly polar, basic amidoxime (N-hydroxycarbamimidoyl) moiety—makes purity analysis exceptionally challenging.

This guide objectively compares column chemistries to overcome these structural hurdles and provides a self-validating, ICH Q2(R2)-compliant experimental protocol for robust purity quantification[2],[3].

The Chromatographic Challenge: Causality in Column Selection

To design an effective High-Performance Liquid Chromatography (HPLC) method, we must first understand the causality behind analyte-stationary phase interactions.

The amidoxime group is basic and highly polar. On a standard fully porous C18 column, this basic moiety undergoes severe secondary ion-exchange interactions with unreacted, acidic surface silanols on the silica matrix. This results in unacceptable peak tailing (Asymmetry factor > 2.0) and poor resolution from closely eluting impurities[4].

Conversely, Hydrophilic Interaction Liquid Chromatography (HILIC) is often deployed for polar basic molecules[4]. However, the bulky, hydrophobic Boc group dominates the molecule's overall partition coefficient, leading to insufficient retention on HILIC amide or zwitterionic phases[5].

The Solution: A Solid-Core Polar-Embedded C18 column. By incorporating a polar functional group (such as a carbamate or amide) near the silica surface, the stationary phase creates a virtual hydration layer that effectively shields the basic amidoxime group from residual silanols. Furthermore, the solid-core (superficially porous) particle architecture minimizes longitudinal diffusion and mass transfer resistance, delivering UHPLC-like theoretical plates at standard HPLC backpressures[5].

Mechanism Molecule 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (Amphiphilic Target) Boc Boc Protecting Group (Hydrophobic) Molecule->Boc Amidoxime Amidoxime Group (Highly Polar, Basic) Molecule->Amidoxime StdC18 Standard Fully Porous C18 Result: Severe Peak Tailing (As > 2.0) Boc->StdC18 Drives RP Retention PolarC18 Solid-Core Polar-Embedded C18 Result: Sharp Peaks (As < 1.1) Boc->PolarC18 Drives RP Retention Amidoxime->StdC18 Unshielded Silanol Interaction Amidoxime->PolarC18 Shielded by Polar Ligands

Figure 1: Mechanistic interaction of the amphiphilic target with different stationary phases.

Table 1: Column Performance Comparison

Data obtained using 0.1% Formic Acid in Water/Acetonitrile gradients at 1.0 mL/min.

Column ChemistryParticle TypeRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Suitability Assessment
Standard C18 Fully Porous (5 µm)6.82.454,500Poor (Severe tailing, silanol interactions)
HILIC (Amide) Fully Porous (3 µm)2.11.306,200Poor (Boc group prevents adequate retention)
Polar-Embedded C18 Solid-Core (2.7 µm)5.41.0514,800Optimal (Sharp peaks, excellent resolution)

Optimized Experimental Protocol

The following methodology is optimized for the Solid-Core Polar-Embedded C18 column.

Causality of Mobile Phase Selection: While 0.1% Trifluoroacetic acid (TFA) is a standard ion-pairing agent for basic compounds, prolonged exposure can induce partial deprotection of the acid-labile Boc group in the autosampler. We utilize 0.1% Formic Acid (pH ~2.7) . This provides a sufficiently acidic environment to suppress silanol ionization without compromising the integrity of the Boc protecting group during the analytical sequence.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine and dissolve in 10 mL of Initial Mobile Phase (95% A / 5% B) to yield a 1.0 mg/mL stock solution. Filter through a 0.22 µm PTFE syringe filter[2].

  • Column: Solid-Core Polar-Embedded C18, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar amidoxime)

    • 2.0 - 10.0 min: 5% to 60% B (Linear gradient to elute the Boc moiety)

    • 10.0 - 12.0 min: 60% to 95% B (Column wash)

    • 12.1 - 16.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer kinetics).

  • Detection: UV at 210 nm (Amidoxime lacks strong chromophores; low UV is required).

ICH Q2(R2) Method Validation Workflow

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the updated ICH Q2(R2) guidelines[3],[6]. The validation lifecycle requires a self-validating approach where system suitability is continuously monitored.

Validation S1 1. Specificity Forced Degradation S2 2. Linearity & Range 25-150% Target Conc. S1->S2 S3 3. Accuracy Spike Recovery S2->S3 S4 4. Precision Repeatability & IP S3->S4 S5 5. LOD/LOQ S/N Evaluation S4->S5 S6 6. Robustness DoE Approach S5->S6

Figure 2: Sequential ICH Q2(R2) validation workflow for analytical procedure lifecycle.

Self-Validating System Suitability Testing (SST)

Before executing the validation parameters, a self-validating SST must be established. For this method, the SST criteria are:

  • Resolution ( Rs​ ): > 2.0 between the target peak and the nearest forced-degradation impurity.

  • Tailing Factor ( Tf​ ): ≤ 1.5.

  • Injection Precision: %RSD ≤ 1.0% for 6 replicate injections of the 1.0 mg/mL standard.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from degradation products (Acid/Base/Oxidation)[7] Rs​ = 2.8 (Nearest impurity at 4.9 min)Pass
Linearity & Range R2≥0.999 across the reportable range[6] R2 = 0.9998 (Range: 0.25 to 1.5 mg/mL)Pass
Accuracy 98.0% - 102.0% Recovery at 3 concentration levels[6]99.4% (Low), 100.2% (Mid), 100.6% (High)Pass
Precision Repeatability %RSD ≤2.0% ( n=6 )[7]%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise > 3 (LOD) and > 10 (LOQ)[7]LOD = 0.05 µg/mL / LOQ = 0.15 µg/mLPass
Robustness Procedure meets predefined performance criteria under deliberate variations[6]%RSD < 1.2% (Tested: ± 0.2 pH, ± 2°C)Pass

Conclusion

The purity analysis of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine requires a nuanced understanding of its amphiphilic nature. By rejecting standard C18 and HILIC columns in favor of a Solid-Core Polar-Embedded C18 stationary phase, and utilizing a mild Formic Acid mobile phase, we successfully mitigate silanol interactions while preserving the Boc group. The resulting protocol easily satisfies all stringent ICH Q2(R2) validation parameters, providing a highly trustworthy and reproducible analytical method for pharmaceutical development.

References

  • A Definitive Guide to Product Purity Validation: HPLC vs.
  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity...
  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography Source: PubMed URL
  • HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes Source: PMC / NIH URL

Sources

Validation

LC-MS/MS Fragmentation Dynamics of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine: A Comparative Bioanalytical Guide

As drug development pipelines increasingly explore amidine and amidoxime prodrugs to improve oral bioavailability, the accurate bioanalytical characterization of their synthetic intermediates becomes paramount. 1-Boc-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore amidine and amidoxime prodrugs to improve oral bioavailability, the accurate bioanalytical characterization of their synthetic intermediates becomes paramount. 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (C₁₀H₁₉N₃O₃) is a critical chiral building block in this space.

This guide provides an in-depth, objective comparison of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) performance of this molecule against common structural alternatives. By deconstructing its electrospray ionization (ESI) behavior and collision-induced dissociation (CID) fragmentation patterns, researchers can design highly sensitive, artifact-free quantitative workflows.

Mechanistic Causality: Ionization and Fragmentation Dynamics

To develop a robust Multiple Reaction Monitoring (MRM) method, one must understand the causality behind the molecule's fragmentation. Mass spectra provide crucial structural elucidation data, and understanding these organic fragmentation patterns is essential for accurate interpretation [1].

The "Boc-Effect" in Positive ESI

In positive electrospray ionization (ESI+), protonation preferentially occurs at the most basic site: the amidoxime nitrogen. The molecule yields a strong precursor ion at m/z 230.15 [M+H]+ .

During CID, the tert-butyloxycarbonyl (Boc) protecting group dictates the primary fragmentation pathway. Driven by a charge-remote, six-membered cyclic transition state, the molecule undergoes a rapid neutral loss of isobutylene (-56 Da) to form an intermediate at m/z 174.09 . This is immediately followed by the decarboxylation of the resulting carbamic acid (-44 Da), yielding the deprotected pyrrolidine amidoxime at m/z 130.10 . This sequential 100 Da loss is a highly predictable and thermodynamically favored hallmark of Boc-protected secondary amines[2].

Amidoxime Cleavage

Once the Boc group is shed, higher collision energies target the N-hydroxycarbamimidoyl moiety. The N-O bond is relatively labile. Through collision-induced fragmentation—a technique utilized to generate diagnostic fragments for complex mixtures [3]—the amidoxime undergoes a hydrogen transfer and neutral loss of hydroxylamine (NH₂OH, -33 Da). This converts the fragment into a stable 2-cyanopyrrolidine cation at m/z 97.08 .

Fragmentation M [M+H]+ m/z 230.15 1-Boc-amidoxime F1 Fragment 1 m/z 174.09 Loss of Isobutylene M->F1 - C4H8 (56 Da) CE: 10-15 eV F2 Fragment 2 m/z 130.10 Loss of CO2 M->F2 - Boc (100 Da) Direct Cleavage F1->F2 - CO2 (44 Da) CE: 15-20 eV F3 Fragment 3 m/z 97.08 Loss of NH2OH F2->F3 - NH2OH (33 Da) CE: 25-35 eV

Figure 1: Proposed CID fragmentation pathway of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine.

Comparative Performance: Structural Alternatives

When designing synthetic routes or bioanalytical assays, chemists often weigh the use of different protecting groups or precursor states. Table 1 objectively compares 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine against its Fmoc-protected counterpart and its synthetic precursor, 1-Boc-2-cyanopyrrolidine.

Table 1: LC-MS/MS Performance Comparison of Pyrrolidine Derivatives

Analytical Feature1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine1-Fmoc-2-(N-hydroxycarbamimidoyl)pyrrolidine1-Boc-2-cyanopyrrolidine (Precursor)
Molecular Formula C₁₀H₁₉N₃O₃C₂₀H₂₁N₃O₃C₁₀H₁₆N₂O₂
Precursor Ion [M+H]+ m/z 230.15m/z 352.16m/z 197.13
Primary Neutral Loss Isobutylene (-56 Da), CO₂ (-44 Da)Dibenzofulvene (-178 Da)Isobutylene (-56 Da), CO₂ (-44 Da)
Secondary Neutral Loss Hydroxylamine (-33 Da)Hydroxylamine (-33 Da)HCN (-27 Da)
ESI+ Ionization Efficiency High: Basic amidoxime is sterically accessible.Moderate: Bulky Fmoc group causes steric shielding.Low: Nitrile nitrogen is a poor proton acceptor.
Chromatographic Behavior Optimal: Moderate polarity, sharp peak shape.Sub-optimal: Highly hydrophobic, late eluting, peak tailing.Moderate: Early eluting, susceptible to matrix suppression.
MRM Transition (Quant) 230.15 → 130.10 (CE: 18 eV)352.16 → 174.10 (CE: 25 eV)197.13 → 97.08 (CE: 15 eV)

Key Insight: The Boc-protected amidoxime offers the best balance of ionization efficiency and predictable fragmentation. Unlike the Fmoc derivative, which requires higher desolvation temperatures to prevent in-source clustering, the Boc derivative ionizes cleanly, making it superior for high-throughput quantitative screening.

Experimental Protocols: A Self-Validating Workflow

To ensure the trustworthiness and reproducibility of the bioanalytical data, the following protocol incorporates a self-validating system . By actively monitoring the in-source fragmentation of the Boc group (a known analytical artifact), analysts can dynamically adjust the declustering potential to ensure the MRM transitions reflect the true concentration of the intact molecule.

Step-by-Step LC-MS/MS Methodology

Phase 1: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to a final concentration of 1 µg/mL using a diluent of 50% Methanol / 50% Water containing 0.1% Formic Acid.

  • Internal Standard (Self-Validation): Spike in 100 ng/mL of a stable isotope-labeled internal standard (e.g., ¹³C₄-labeled analog) to correct for matrix effects and variations in ESI droplet evaporation [1].

Phase 2: UHPLC Separation

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B (Equilibration for 1.5 min).

  • Flow Rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI+)

  • Source Parameters: Capillary Voltage at 3.5 kV, Desolvation Temperature at 350°C, Desolvation Gas at 800 L/hr.

  • Declustering Potential (DP) Optimization: Critical Step. Ramp the DP from 20 V to 100 V. Monitor the ratio of m/z 230 (intact) to m/z 130 (in-source de-Boc). Set the DP to the highest voltage that maintains <5% in-source fragmentation (typically ~45 V).

  • Collision Energy (CE) Optimization: Introduce Argon collision gas. Monitor the 230.15 → 130.10 transition at 15-20 eV (Quantifier) and the 230.15 → 97.08 transition at 25-35 eV (Qualifier).

Workflow S1 1. Sample Preparation Dilution & SIL-IS Addition S2 2. UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI+ Ionization Capillary 3.5 kV, 350°C S2->S3 S4 4. Tandem MS (CID) Collision Energy Optimization S3->S4 S5 5. Data Analysis MRM Transition Monitoring S4->S5

Figure 2: Step-by-step LC-MS/MS analytical workflow for amidoxime quantification.

Conclusion

1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine exhibits highly predictable and efficient LC-MS/MS characteristics compared to its Fmoc and cyano alternatives. By leveraging the low activation energy of the Boc group's neutral loss and the subsequent cleavage of the amidoxime hydroxylamine, bioanalytical scientists can establish highly sensitive, interference-free MRM assays critical for pharmacokinetic profiling and synthetic reaction monitoring.

References

  • MetwareBio. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra." MetwareBio Blog. Available at:[Link]

  • Emery Pharma. "Collision-Induced Fragmentation of Macrolide Antibiotics." Emery Pharma Blog, May 2015. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 643455, N-Boc-pyrrolidine." PubChem. Available at:[Link]

Sources

Comparative

Benchmarking 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine in Heterocyclic Library Synthesis

The 1,2,4-oxadiazole ring is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for esters and amides to improve metabolic stability and pharmacokinetic profiles. In the era of fragme...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,4-oxadiazole ring is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for esters and amides to improve metabolic stability and pharmacokinetic profiles. In the era of fragment-based drug discovery (FBDD) and diversity-oriented synthesis, incorporating three-dimensional (3D) character into these flat heterocycles is critical.

1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (CAS 500024-95-3) has emerged as a premier building block for this purpose. By serving as an amidoxime precursor, it allows for the modular installation of a chiral, rigid pyrrolidine ring directly adjacent to the oxadiazole core. This guide objectively benchmarks its performance against alternative amidoximes, detailing the mechanistic causality behind reagent selection and providing a self-validating synthetic protocol.

Mechanistic Overview: The Amidoxime Route

The most robust method for constructing 3,5-disubstituted 1,2,4-oxadiazoles relies on the condensation of an amidoxime with an activated carboxylic acid. The reaction proceeds via a two-stage mechanism: an initial O-acylation at room temperature, followed by a thermally driven intramolecular cyclodehydration [1].

G Amidoxime 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine Intermediate O-Acylamidoxime Intermediate Amidoxime->Intermediate O-Acylation Acid Carboxylic Acid (R-COOH) Activation Activation (CDI or HBTU) Acid->Activation Activation->Intermediate Activated Ester Cyclization Cyclodehydration (Microwave / Heat) Intermediate->Cyclization -H2O Product 3,5-Disubstituted 1,2,4-Oxadiazole Cyclization->Product Ring Closure

Workflow for the synthesis of 1,2,4-oxadiazoles from 1-Boc-proline amidoxime.

Benchmarking Alternatives: Quantitative Comparison

When designing a heterocyclic library, the choice of the amidoxime building block dictates the success of the high-throughput synthesis. Below is a quantitative comparison of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine against common alternatives.

Amidoxime Building BlockChemoselectivity (O- vs N-acylation)3D Character (Fraction sp³)Cyclization Kinetics (120°C)Enantiomeric Excess (ee) Retention
1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine >98% (Excellent) High Fast (15-30 min) >95%
Pyrrolidine-2-carboxamidoxime (Unprotected)<40% (Poor)HighFast (15-30 min)Moderate (Prone to racemization)
1-Boc-piperidine-2-carboxamidoxime>98% (Excellent)HighModerate (45-60 min)>95%
N-hydroxyacetimidamide (Acyclic)>95% (Good)Low (Flat)Fast (15 min)N/A (Achiral)
Expert Insights & Causality

1. The Necessity of the Boc Protecting Group: Using an unprotected pyrrolidine amidoxime leads to catastrophic drops in chemoselectivity. The secondary amine of the pyrrolidine ring acts as a competing nucleophile during the activation of the carboxylic acid, resulting in unwanted amide byproducts. The tert-butoxycarbonyl (Boc) group sterically and electronically shields this nitrogen. Furthermore, Boc is highly stable under the mildly basic conditions of O-acylation and the thermal conditions of cyclization, yet it can be cleanly cleaved post-cyclization using Trifluoroacetic acid (TFA) to yield the active amine [4].

2. Ring Size Kinetics (Pyrrolidine vs. Piperidine): While 1-Boc-piperidine-2-carboxamidoxime also offers high chemoselectivity, the 6-membered ring introduces greater steric bulk around the amidoxime moiety. This subtle difference often increases the required cyclodehydration time by up to 2-fold compared to the 5-membered pyrrolidine counterpart, reducing throughput in library synthesis.

3. Reagent Selection (CDI vs. Acid Chlorides): While acid chlorides are traditional acylating agents, they generate HCl as a byproduct. In the context of Boc-protected chiral substrates, HCl can prematurely cleave the Boc group and promote racemization of the α-chiral center via oxazolone intermediates. Carbonyldiimidazole (CDI) is the superior alternative; it yields imidazole and CO₂ as benign byproducts, maintaining a neutral/mildly basic environment that perfectly preserves both the protecting group and stereochemical integrity [1].

Self-Validating Experimental Protocol

To maximize yield and preserve enantiomeric excess, the following step-by-step methodology utilizes a one-pot, two-step approach combining CDI activation with microwave-assisted cyclodehydration [3].

Objective: Synthesis of 3-(1-Boc-pyrrolidin-2-yl)-5-substituted-1,2,4-oxadiazole.

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (1.1 eq)

  • Carbonyldiimidazole (CDI) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Carboxylic Acid Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add CDI (1.2 eq) in a single portion. Stir the mixture at room temperature for 30–45 minutes until CO₂ evolution completely ceases.

    • Causality: Ensuring complete activation before the addition of the amidoxime prevents unreacted CDI from cross-reacting with the amidoxime, which would otherwise form unwanted carbonate or urea side products.

  • O-Acylation: Add 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (1.1 eq) to the activated ester solution. Stir at room temperature for 1 to 2 hours.

    • Causality: The amidoxime oxygen is highly nucleophilic. Conducting this step at room temperature is sufficient for quantitative O-acylation while strictly avoiding premature, uncontrolled thermal degradation [2].

  • Microwave-Assisted Cyclodehydration: Transfer the reaction mixture to a microwave vial, seal it, and subject it to microwave irradiation at 120°C for 20 minutes.

    • Causality: The conversion of the O-acylamidoxime to the 1,2,4-oxadiazole requires overcoming a high activation energy barrier for the elimination of water. Traditional conductive heating can take 12+ hours, risking the epimerization of the labile α-chiral center. Microwave irradiation provides rapid, volumetric heating, driving the cyclodehydration to completion in minutes and preserving the >95% enantiomeric excess (ee) [3].

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically Hexanes/Ethyl Acetate) to yield the pure 1,2,4-oxadiazole.

Validation

Spectroscopic comparison of O-alkylated vs N-alkylated pyrrolidine amidoxime products

The Analytical Resolution of Ambidentate Alkylation: Spectroscopic Differentiation of O- vs. N-Alkylated Pyrrolidine Amidoximes Pyrrolidine amidoximes are highly versatile pharmacophores, frequently serving as bioisoster...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Resolution of Ambidentate Alkylation: Spectroscopic Differentiation of O- vs. N-Alkylated Pyrrolidine Amidoximes

Pyrrolidine amidoximes are highly versatile pharmacophores, frequently serving as bioisosteres for carboxylic acids or as precursors to 1,2,4-oxadiazoles in medicinal chemistry. However, the amidoxime functional group [R-C(=NOH)NH₂] presents a classic ambidentate nucleophile dilemma. During alkylation, the reaction can proceed at the oxime oxygen (O-alkylation) or the amide nitrogen (N-alkylation), often yielding a complex mixture of regioisomers[1]. Differentiating these isomers is not merely a structural exercise; it is a critical quality control step, as the two regioisomers exhibit drastically different pharmacokinetic and pharmacodynamic profiles.

As an application scientist, I approach this challenge by building a self-validating analytical workflow. This guide provides a definitive, multiparametric spectroscopic methodology to unambiguously distinguish O-alkylated from N-alkylated pyrrolidine amidoximes.

The Mechanistic Causality of Regioselectivity

The ratio of O- vs. N-alkylation is governed by Hard and Soft Acids and Bases (HSAB) theory, solvent polarity, and the choice of base. The oxime oxygen is a "harder" nucleophile compared to the amide nitrogen. Consequently, the use of hard electrophiles and polar aprotic solvents (which leave the oxygen relatively unsolvated) tends to favor O-alkylation. Conversely, softer electrophiles or specific basic conditions (such as the use of cesium carbonate in DMF) can yield nearly 1:1 mixtures of N- and O-alkylated products[2]. Because synthetic conditions rarely yield 100% regioselectivity without extensive optimization, robust downstream spectroscopic validation is mandatory to confirm the structural identity of the isolated products[3].

Spectroscopic Differentiation: A Self-Validating System

To establish a self-validating analytical system, one cannot rely on a single data point. A robust workflow synthesizes ¹H NMR, ¹³C NMR, and 2D HMBC data to create an orthogonal proof of structure.

  • Proton (¹H) and Carbon (¹³C) NMR: The fundamental differentiator is the electronegativity of the heteroatom to which the new alkyl group is attached. Oxygen is significantly more electronegative than nitrogen. Therefore, the protons and carbons of the newly introduced alkyl group (e.g., a -CH₂- linker) will be heavily deshielded in the O-alkylated product.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): If the alkyl group contains electron-withdrawing substituents that artificially shift ¹H signals downfield, 1D NMR becomes ambiguous. HMBC resolves this by mapping 3-bond (³J_CH) couplings. In N-alkylated isomers, the alkyl protons show a strong ³J correlation to the amidoxime carbon (C=N). In O-alkylated isomers, this correlation is either absent or significantly weaker due to the different dihedral angles and electron density across the N-O bond.

  • FT-IR Spectroscopy: The N-alkylated isomer retains the highly polar oxime -OH group, exhibiting a broad stretch around 3200–3400 cm⁻¹. The O-alkylated isomer loses this -OH stretch but retains the primary amine -NH₂ stretches.

Quantitative Spectroscopic Comparison

The following table summarizes the typical spectroscopic windows for differentiating the two regioisomers, assuming a standard primary alkyl halide (e.g., benzyl bromide) was used for the alkylation of the pyrrolidine amidoxime.

Spectroscopic TechniqueO-Alkylated Pyrrolidine AmidoximeN-Alkylated Pyrrolidine AmidoximeDiagnostic Reliability
¹H NMR (Alkyl -CH₂-) δ 3.80 – 4.50 ppm (Deshielded)δ 2.80 – 3.50 ppm (Shielded)High (Primary indicator)
¹³C NMR (Alkyl -CH₂-) δ 70.0 – 80.0 ppmδ 40.0 – 55.0 ppmVery High
¹⁵N NMR (Alkylated N) Unchanged from starting materialSignificant downfield shiftAbsolute (Requires ¹⁵N labeling/long scans)
HMBC (Alkyl H to C=N) Weak or absent ³J_CH correlationStrong ³J_CH correlationAbsolute (Connectivity proof)
FT-IR (-OH Stretch) AbsentPresent (Broad, 3200-3400 cm⁻¹)Moderate (Subject to moisture interference)

Experimental Methodologies

Protocol A: Synthesis and Chromatographic Resolution of Isomers

Causality: To obtain pure analytical standards, the reaction mixture must be carefully resolved. O-alkylated amidoximes are generally less polar than their N-alkylated counterparts because the N-alkylated isomer retains the highly polar, hydrogen-bond-donating oxime -OH group, allowing for separation via column chromatography[2].

  • Reaction Setup: Dissolve the pyrrolidine amidoxime (1.0 eq) in anhydrous DMF (0.1 M). Add Cs₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to deprotonate the oxime.

  • Alkylation: Dropwise add the alkyl halide (1.1 eq). Stir for 4-12 hours under an inert atmosphere.

  • Quench and Extraction: Quench with saturated aqueous NH₄Cl. Extract 3x with EtOAc. Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

  • Flash Chromatography: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/EtOAc (typically 80:20 to 50:50).

    • Fraction 1 (Less Polar): O-Alkylated isomer.

    • Fraction 2 (More Polar): N-Alkylated isomer.

Protocol B: Multiparametric Spectroscopic Validation

Causality: This protocol ensures that structural assignment is not fooled by anomalous chemical shifts caused by solvent effects or molecular conformation.

  • Sample Preparation: Dissolve 15-20 mg of the purified isomer in 0.6 mL of DMSO-d₆ (DMSO is preferred over CDCl₃ to resolve exchangeable -OH and -NH protons).

  • 1D Acquisition: Acquire a standard ¹H NMR (16 scans) and ¹³C NMR (512+ scans). Identify the chemical shift of the newly introduced alkyl -CH₂- group.

  • 2D HMBC Acquisition: Set up an HMBC experiment optimized for long-range couplings (typically J = 8 Hz).

  • Data Interpretation: Trace the cross-peak from the alkyl -CH₂- protons on the F2 axis to the amidoxime quaternary carbon (~150-155 ppm) on the F1 axis. A strong cross-peak confirms N-alkylation.

Structural Elucidation Workflow

G Start Isolated Pyrrolidine Amidoxime Isomer NMR1H 1H NMR Analysis (Alkyl -CH2- Shift) Start->NMR1H CheckShift Chemical Shift? NMR1H->CheckShift O_Path δ 3.8 - 4.5 ppm CheckShift->O_Path Downfield N_Path δ 2.8 - 3.5 ppm CheckShift->N_Path Upfield HMBC_O HMBC: Weak/No C=N 13C: ~70-80 ppm O_Path->HMBC_O HMBC_N HMBC: Strong C=N 13C: ~40-55 ppm N_Path->HMBC_N Result_O O-Alkylated Product HMBC_O->Result_O Result_N N-Alkylated Product HMBC_N->Result_N

Figure 1: Spectroscopic structural elucidation workflow for differentiating O- vs N-alkylated isomers.

References

  • Development of a First-Generation Stereocontrolled Manufacturing Process of TRPA1 Inhibitor GDC-6599 Source: ACS Publications URL:[Link]

  • Design, Synthesis, and Biological Activity of Potent and Selective Inhibitors of Blood Coagulation Factor Xa Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Different Heterocyclic Compounds of Pharmaceutical Relevance Source: University of Huddersfield Repository URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine proper disposal procedures

An essential component of laboratory safety and operational excellence is the rigorous management of chemical lifecycles. For researchers and drug development professionals utilizing 1-Boc-2-(N-hydroxycarbamimidoyl)pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and operational excellence is the rigorous management of chemical lifecycles. For researchers and drug development professionals utilizing 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (CAS: 500024-95-3) [1], standard disposal templates are insufficient. This compound features two highly reactive functional groups—a tert-butyloxycarbonyl (Boc) protecting group and an amidoxime moiety—which dictate distinct physicochemical behaviors during synthesis and waste routing.

This guide provides an authoritative, causality-driven framework for the safe handling, quenching, and disposal of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine and its reaction byproducts.

Physicochemical Risk Assessment & Causality

To safely dispose of this compound, one must understand the mechanistic behavior of its functional groups under waste conditions:

  • Amidoxime Chelation Hazard: The amidoxime group ( −C(=NOH)NH2​ ) is a potent bidentate ligand that strongly chelates transition metals (e.g., Cu, Pb, Fe, Pd) [4]. Causality: If amidoxime waste is indiscriminately mixed with standard heavy metal waste streams (such as spent cross-coupling catalysts), it will form highly stable, soluble organometallic complexes. This prevents standard metal precipitation during wastewater treatment and can create recalcitrant, toxic environmental pollutants.

  • Boc Group Acid Lability: During typical deprotection workflows utilizing Trifluoroacetic Acid (TFA) or HCl, the Boc group is cleaved, generating isobutylene gas and highly reactive tert-butyl cations [2]. Causality: Unquenched deprotection waste placed into sealed carboys will continue to off-gas isobutylene and carbon dioxide, leading to dangerous pressurization and potential container rupture.

  • Thermal Instability: Amidoximes undergo exothermic degradation at elevated temperatures (>150°C), releasing toxic nitrogen oxides ( NOx​ ). Therefore, solid waste must be routed to controlled, high-temperature incineration facilities equipped with NOx​ scrubbers, rather than standard landfill disposal.

Waste Segregation & Classification Strategy

Proper segregation prevents adverse chemical interactions and ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[3]. The table below categorizes the quantitative and qualitative parameters for segregating this compound's waste streams.

Waste Stream TypePrimary ComponentsEPA RCRA ClassificationStorage & Segregation Rules
Solid Reagent Unused 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidineNon-Hazardous Solid (Organic)Store in sealed plastic/glass. Keep away from strong oxidizers and heat sources.
Deprotection Filtrate DCM, TFA (quenched), Isobutylene byproductsF002 (Halogenated Solvents)Vent cap until fully degassed. Strictly separate from heavy metal waste.
Chelated Metal Waste Amidoxime-metal complexes (e.g., Pd, Cu)D004-D011 (Toxicity Characteristic)Label explicitly as "Organometallic Waste". Do NOT mix with aqueous metal streams.

Visual Disposal Workflow

The following decision matrix outlines the logical routing for 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine waste, ensuring that halogenated solvents, acids, and heavy metals are isolated.

G Start 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine Waste Stream Solid Solid Reagent / Expired Stock (CAS: 500024-95-3) Start->Solid Liquid Reaction Mixture (Post-Deprotection/Synthesis) Start->Liquid SolidDisp Incineration (Non-Halogenated Solid Waste) Solid->SolidDisp Metal Contains Heavy Metals? (e.g., Pd, Cu catalysts) Liquid->Metal Acidic Contains Strong Acid? (e.g., TFA, HCl) Quench Quench with Mild Base (e.g., NaHCO3) in Fume Hood Acidic->Quench Yes Solvent Contains Halogenated Solvent? (e.g., DCM, Chloroform) Acidic->Solvent No Quench->Solvent Halo Halogenated Organic Waste (EPA RCRA Compliant) Solvent->Halo Yes NonHalo Non-Halogenated Organic Waste (EPA RCRA Compliant) Solvent->NonHalo No Metal->Acidic No MetalDisp Segregated Organometallic Waste (Avoid standard metal streams) Metal->MetalDisp Yes

Figure 1: Decision matrix for the segregation of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine waste.

Self-Validating Experimental Protocols for Disposal

To guarantee safety, disposal protocols must include built-in validation steps. The most common waste generation for this compound occurs during Boc-deprotection [2]. The following protocol ensures the safe neutralization and routing of these highly acidic, gas-generating mixtures.

Protocol: Quenching and Disposal of Acidic Deprotection Mixtures (TFA/DCM)

This protocol neutralizes residual TFA and safely dissipates isobutylene gas prior to waste consolidation.

Step 1: Preparation & Containment

  • Action: Transfer the crude deprotection reaction mixture (typically containing DCM, TFA, and the deprotected pyrrolidine amidoxime) into an oversized Erlenmeyer flask (at least 3x the volume of the liquid) inside a certified fume hood.

  • Causality: The subsequent neutralization step will generate significant volumes of CO2​ gas. An oversized vessel prevents hazardous overspill of halogenated solvents.

Step 2: Controlled Neutralization

  • Action: Place the flask on a magnetic stirrer. Slowly, dropwise, add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) while stirring vigorously.

  • Causality: Slow addition controls the exothermic acid-base reaction and the rapid evolution of CO2​ and residual isobutylene. Using a mild base ( NaHCO3​ ) instead of a strong base ( NaOH ) prevents the base-catalyzed degradation of the newly deprotected amidoxime.

Step 3: System Validation (Critical Step)

  • Action: Pause the addition of NaHCO3​ once effervescence ceases. Allow the layers to separate temporarily. Dip a glass stirring rod into the upper aqueous layer and spot it onto universal pH indicator paper.

  • Validation: The system is only validated for disposal when the pH paper reads between 7.0 and 8.0 . If the pH is < 7.0, resume NaHCO3​ addition. Never transfer unvalidated acidic mixtures to halogenated waste carboys, as residual TFA will corrode the container and react violently with other organic waste.

Step 4: Phase Separation & Routing

  • Action: Transfer the neutralized biphasic mixture to a separatory funnel. Allow complete phase separation.

  • Routing:

    • Drain the lower organic layer (DCM containing organic impurities) into the Halogenated Organic Waste container.

    • Drain the upper aqueous layer (containing sodium trifluoroacetate and water-soluble byproducts) into the Aqueous/Non-Halogenated Waste container.

Step 5: Final Degassing

  • Action: Leave the cap of the Halogenated Waste container slightly loose (or use a vented safety cap) for 24 hours before sealing completely.

  • Causality: This allows any dissolved isobutylene gas to safely escape into the fume hood exhaust, preventing dangerous pressure accumulation [3].

References

  • Pharmaffiliates. "1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine CAS No: 500024-95-3 Product Information." Pharmaffiliates Database.
  • BenchChem. "Navigating Boc Deprotection: A Guide to Preventing Side Products." BenchChem Technical Support.
  • United States Environmental Protection Agency (EPA). "Hazardous Waste Characteristics Questions and Answers." EPA SW-846 Guidelines.
  • National Institutes of Health (NIH) / PMC. "Amidoxime-Functionalized Materials for Rapid and High-Capacity Removal of Heavy Metal." PMC Database.
Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine

As a drug development professional or laboratory scientist, handling intermediate compounds like 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (CAS: 500024-95-3) requires a rigorous, causality-driven approach to safety[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, handling intermediate compounds like 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (CAS: 500024-95-3) requires a rigorous, causality-driven approach to safety[1]. This compound is a Boc-protected pyrrolidine derivative featuring an amidoxime functional group, typically presenting as a white to off-white solid powder[2].

This guide synthesizes chemical hazard profiling with field-proven operational protocols to ensure your laboratory maintains the highest standards of safety, compliance, and experimental integrity.

Hazard Causality & Chemical Profile

To effectively protect yourself, you must understand why specific PPE is required. The safety profile of this compound is dictated by its structural components and physical state:

  • The Boc (tert-Butyloxycarbonyl) Group: This bulky protecting group imparts significant lipophilicity to the molecule. While the solid powder has low skin permeability, dissolving this compound in organic solvents (e.g., Dichloromethane, DMSO) drastically increases its ability to cross the stratum corneum (skin barrier).

  • The Amidoxime Group: N-hydroxycarbamimidoyl groups are polar and reactive. They can act as mild skin sensitizers and respiratory irritants upon contact with mucous membranes.

  • Physical State (Solid Powder): The primary physical hazard is dust generation[3]. Aerosolized active pharmaceutical intermediates (APIs) pose a severe inhalation risk, necessitating strict draft control and respiratory evaluation.

  • Storage Conditions: The compound must be stored at 2-8°C[4]. Improper handling during the transition from cold storage to room temperature causes condensation, which not only degrades the amidoxime group via hydrolysis but also causes the powder to clump, increasing the risk of spills during weighing.

PPE Matrix & Specifications

In accordance with OSHA Standard 29 CFR 1910.132, the following PPE matrix must be implemented prior to handling the compound. Do not rely on PPE alone; use these tools in conjunction with engineering controls (e.g., fume hoods or draft shields)[3].

PPE CategorySpecification & MaterialCausality / Rationale
Hand Protection Nitrile gloves (Minimum 0.12 mm thickness). Double-glove if handling in solution.Nitrile provides excellent protection against dry powders. Double-gloving is required during dissolution because organic solvents rapidly degrade nitrile; the outer glove acts as a strippable barrier.
Eye Protection ANSI Z87.1 / EN 166 compliant safety goggles (Indirect venting).Standard safety glasses leave gaps at the periphery. Indirect-vented goggles prevent fine aerosolized powders from contacting the ocular mucosa[3].
Body Protection Flame-resistant (FR) or 100% cotton laboratory coat with elastic cuffs.Elastic cuffs prevent the sleeves from dragging through the powder or knocking over vials. Cotton prevents static buildup which can attract airborne powders.
Respiratory NIOSH-approved N95 or P100 particulate respirator (If handled outside a fume hood).Required only if engineering controls fail or during spill cleanup to prevent inhalation of aerosolized API dust[3].

Operational Workflow & Methodologies

The following protocol is a self-validating system designed to protect both the operator and the chemical integrity of the compound.

Step-by-Step Handling Protocol
  • Thermal Equilibration (Critical Step): Remove the sealed vial of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine from 2-8°C storage[4]. Place it unopened in a desiccator for 30 minutes. Validation: The vial exterior must be completely dry to the touch before opening to ensure no moisture degrades the compound.

  • PPE Validation: Don the required PPE. Validation: Perform an inflation test on your nitrile gloves to check for micro-tears before handling the chemical.

  • Static-Free Weighing: Transfer the vial to a calibrated analytical balance inside a draft shield or fume hood. Use an anti-static (e.g., PTFE-coated or grounded stainless steel) spatula. Rationale: Lipophilic powders hold static charge and can "jump" from standard plastic spatulas, causing exposure and loss of yield.

  • Dissolution & Transfer: If preparing a stock solution, add the organic solvent directly to the receiving vial containing the pre-weighed powder. Do not transport the dissolved compound in an open container.

  • Sealing & Storage: Flush the source vial with inert gas (Argon/Nitrogen) to displace moisture, seal tightly with Parafilm, and return immediately to 2-8°C storage[5].

Workflow Start Cold Storage (2-8°C) CAS 500024-95-3 Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate Remove from fridge PPE Don Validated PPE (Gloves, Goggles, Coat) Equilibrate->PPE 30 min in desiccator Weigh Weigh Solid Powder (Anti-static Spatula) PPE->Weigh Verify draft shield Dissolve Dissolve in Solvent (Double Glove Required) Weigh->Dissolve Transfer to vial Seal Seal & Return to 2-8°C Weigh->Seal Store excess

Fig 1: Operational workflow for handling 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine.

Spill Response & Disposal Plan

In the event of a powder spill, standard sweeping will aerosolize the compound, creating an immediate inhalation hazard[3]. Follow this targeted containment plan:

Step-by-Step Spill Protocol
  • Isolate: Stop work immediately. Alert nearby personnel to avoid the area to prevent tracking the powder throughout the lab.

  • Verify PPE: Ensure your safety goggles and N95/P100 respirator are securely fitted before approaching the spill.

  • Damp Wipe Containment: Do not dry sweep. Lightly dampen a lint-free absorbent wipe with a compatible solvent (e.g., Isopropanol or Water). Gently lay the wipe over the powder to trap it, then wipe inward toward the center of the spill.

  • Surface Decontamination: Wash the affected surface with warm soapy water, followed by an alcohol wipe to remove any residual lipophilic Boc-derivative traces.

  • Disposal: Place all contaminated wipes, gloves, and materials into a clearly labeled, sealable hazardous waste container. Dispose of as Hazardous Organic Solid Waste via a licensed chemical disposal facility. Do not flush down the sink.

Spill Spill Solid Spill Detected Isolate Isolate Area & Verify PPE Spill->Isolate Wipe Damp Wipe Protocol (Prevents Aerosolization) Isolate->Wipe Waste Hazardous Waste Disposal Wipe->Waste

Fig 2: Step-by-step spill response protocol preventing API aerosolization.

References

  • Pharmaffiliates. "1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (CAS 500024-95-3)". Pharmaffiliates Product Catalog. Available at:[Link]

  • 3ASenrise. "tert-Butyl 2-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate, 97%". 3ASenrise Chemical Inventory. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment". United States Department of Labor. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "About Personal Protective Equipment". The National Institute for Occupational Safety and Health (NIOSH). Available at:[Link]

Sources

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1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine
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